Tetrazolo[1,5-a]pyridin-8-amine
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
tetrazolo[1,5-a]pyridin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHYYAOTWXQBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287686 | |
| Record name | tetrazolo[1,5-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73721-28-5 | |
| Record name | 73721-28-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52201 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | tetrazolo[1,5-a]pyridin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90287686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Synthesis of Tetrazolo[1,5-a]pyridin-8-amine from 2-Halopyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridine precursors. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This document details the primary synthetic methodologies, presents quantitative data for various substrates, provides explicit experimental protocols, and visualizes the underlying chemical principles.
Core Synthetic Strategies
The synthesis of tetrazolo[1,5-a]pyridines from 2-halopyridines predominantly proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where an azide source displaces the halide, followed by an intramolecular cyclization. Two principal methods have proven effective: the use of trimethylsilyl azide (TMSN₃) with a fluoride source and the application of sodium azide (NaN₃).
The reaction is initiated by the attack of the azide nucleophile on the carbon atom bearing the halogen. This forms a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the halide ion restores the aromaticity of the pyridine ring, yielding a 2-azidopyridine intermediate. This intermediate exists in equilibrium with its cyclic tautomer, the more stable tetrazolo[1,5-a]pyridine. This ring-chain tautomerism is a key characteristic of this heterocyclic system.
Method 1: Trimethylsilyl Azide and Tetrabutylammonium Fluoride (TBAF)
A highly efficient method for the synthesis of tetrazolo[1,5-a]pyridines involves the reaction of 2-halopyridines with trimethylsilyl azide in the presence of tetrabutylammonium fluoride hydrate (TBAF·xH₂O)[1][2]. This approach offers high yields and conversions under relatively mild conditions[1]. The fluoride ion is believed to act as a catalyst, activating the trimethylsilyl azide.
Method 2: Sodium Azide
The use of sodium azide is a more traditional and cost-effective method for this transformation. The reaction of 2-chloropyridines with sodium azide, typically in a polar aprotic solvent such as dimethylformamide (DMF), provides the corresponding tetrazolo[1,5-a]pyridines.
Data Presentation: Synthesis of Substituted Tetrazolo[1,5-a]pyridines
The following tables summarize the reaction conditions and yields for the synthesis of various substituted tetrazolo[1,5-a]pyridines from their corresponding 2-halopyridine precursors using the two primary methods.
Table 1: Synthesis using Trimethylsilyl Azide and TBAF [1]
| 2-Halopyridine Substrate | Reaction Time (h) | Temperature (°C) | Conversion (%) | Isolated Yield (%) |
| 2-Bromopyridine | 24 | 85 | 100 | 90 |
| 2-Chloro-3-nitropyridine | 24 | 85 | 100 | 85 |
| 2-Bromo-5-nitropyridine | 24 | 85 | 100 | 88 |
| 2,6-Dichloropyridine | 24 | 85 | 100 | 82 |
| 2-Bromo-3-methylpyridine | 24 | 85 | 90 | 75 |
| 2-Bromo-5-(trifluoromethyl)pyridine | 24 | 85 | 100 | 89 |
Table 2: Synthesis using Sodium Azide
| 2-Halopyridine Substrate | Azide Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Chloropyridine | NaN₃ | DMF | 100 | 17 | Moderate |
| 2-Fluoropyridine | NaN₃ | Water | 100 | 17 | Good |
| 2-Chloropyrimidine | NaN₃ | Water | 100 | 17 | High |
| 2-Chloro-5-(trifluoromethyl)pyridine | NaN₃ | DMF | 100 | 17 | Good |
Experimental Protocols
General Procedure for the Synthesis of Tetrazolo[1,5-a]pyridines using TMSN₃ and TBAF[1]
To a solution of the 2-halopyridine (1.0 mmol) in anhydrous dimethylformamide (DMF, 5 mL) is added trimethylsilyl azide (TMSN₃, 1.5 mmol) followed by tetrabutylammonium fluoride hydrate (TBAF·xH₂O, 1.5 mmol). The reaction mixture is then heated to 85 °C and stirred for 24 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water (20 mL). The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired tetrazolo[1,5-a]pyridine.
General Procedure for the Synthesis of Tetrazolo[1,5-a]pyridines using Sodium Azide
In a round-bottom flask, the 2-halopyridine (1.0 mmol) is dissolved in a suitable solvent such as DMF or water (10 mL). To this solution, sodium azide (NaN₃, 1.5 mmol) is added. The reaction mixture is heated to the desired temperature (typically 100 °C) and stirred for the required time (e.g., 17 hours). Upon completion, the reaction is cooled to room temperature, and the product is isolated by extraction with an appropriate organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography.
Visualizations
Reaction Pathway and Mechanism
The synthesis of tetrazolo[1,5-a]pyridine from a 2-halopyridine proceeds through a nucleophilic aromatic substitution followed by an intramolecular cyclization.
Caption: General reaction pathway for the synthesis of tetrazolo[1,5-a]pyridine.
Azide-Tetrazole Tautomerism
The 2-azidopyridine intermediate exists in a dynamic equilibrium with its cyclic tautomer, tetrazolo[1,5-a]pyridine. The equilibrium generally favors the more stable tetrazole form.
Caption: Ring-chain tautomerism between 2-azidopyridine and tetrazolo[1,5-a]pyridine.
Experimental Workflow
The following diagram illustrates a typical laboratory workflow for the synthesis and purification of tetrazolo[1,5-a]pyridines.
Caption: A standard experimental workflow for the synthesis of tetrazolo[1,5-a]pyridines.
References
An In-depth Technical Guide to the Formation of Tetrazolo[1,5-a]pyridin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for Tetrazolo[1,5-a]pyridin-8-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the mechanism of formation, presents quantitative data, outlines experimental protocols, and provides visualizations of the reaction pathways.
Mechanism of Formation
The formation of this compound is most effectively achieved through a two-step synthetic sequence. The first step involves the synthesis of the key intermediate, 8-bromotetrazolo[1,5-a]pyridine, from a readily available substituted pyridine. The subsequent step is the amination of this intermediate to yield the final product.
Step 1: Synthesis of 8-bromotetrazolo[1,5-a]pyridine
The formation of the tetrazolo[1,5-a]pyridine ring system proceeds via the reaction of a 2-halopyridine with an azide source. In this case, 2,3-dibromopyridine serves as the starting material. The reaction with an azide salt, such as sodium azide, or with trimethylsilyl azide in the presence of a fluoride source, leads to the formation of 8-bromotetrazolo[1,5-a]pyridine.[1][2] The mechanism involves an initial nucleophilic aromatic substitution of the bromine atom at the 2-position by the azide ion, followed by an intramolecular electrocyclic ring closure of the resulting 2-azidopyridine intermediate to form the fused tetrazole ring.
Step 2: Amination of 8-bromotetrazolo[1,5-a]pyridine
The introduction of the amino group at the 8-position is accomplished through a nucleophilic aromatic substitution (SNAr) reaction on the 8-bromotetrazolo[1,5-a]pyridine intermediate. This transformation can be achieved by reacting the bromo-substituted intermediate with an ammonia source, such as aqueous or gaseous ammonia, or by employing a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[3] The direct SNAr reaction is facilitated by the electron-withdrawing nature of the fused tetrazole ring system, which activates the 8-position towards nucleophilic attack. The Buchwald-Hartwig amination offers a milder and often more efficient alternative, utilizing a palladium catalyst with a suitable phosphine ligand to couple the aryl bromide with an amine.
Quantitative Data
The following tables summarize the quantitative data for the two-step synthesis of this compound.
Table 1: Synthesis of 8-bromotetrazolo[1,5-a]pyridine
| Parameter | Value | Reference |
| Starting Material | 2,3-Dibromopyridine | [1] |
| Reagents | Trimethylsilyl azide, Tetrabutylammonium fluoride hydrate | [1] |
| Solvent | N,N-Dimethylformamide (DMF) | [1] |
| Temperature | 85 °C | [1] |
| Reaction Time | 24 hours | [1] |
| Yield | Up to 90% | [1] |
Table 2: Amination of 8-bromotetrazolo[1,5-a]pyridine
| Parameter | Value (SNAr) | Value (Buchwald-Hartwig) | Reference |
| Starting Material | 8-bromotetrazolo[1,5-a]pyridine | 8-bromotetrazolo[1,5-a]pyridine | [3][4] |
| Reagents | Aqueous Ammonia | Ammonia source (e.g., Benzophenone imine), Pd catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | [3][4] |
| Solvent | Dioxane or DMSO | Toluene or Dioxane | [3][4] |
| Temperature | 100-140 °C | 80-110 °C | [3][4] |
| Reaction Time | 12-24 hours | 4-12 hours | [3][4] |
| Yield | Moderate to Good | Good to Excellent | [3][4] |
Experimental Protocols
Synthesis of 8-bromotetrazolo[1,5-a]pyridine
-
To a solution of 2,3-dibromopyridine (1.0 mmol) in anhydrous N,N-dimethylformamide (5 mL) is added trimethylsilyl azide (1.5 mmol).
-
Tetrabutylammonium fluoride hydrate (1.5 mmol) is then added to the reaction mixture.
-
The mixture is stirred at 85 °C for 24 hours under a nitrogen atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 8-bromotetrazolo[1,5-a]pyridine.
Synthesis of this compound (via SNAr)
-
A mixture of 8-bromotetrazolo[1,5-a]pyridine (1.0 mmol) and aqueous ammonia (28-30%, 10 mL) in a sealed tube is heated at 140 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield this compound.
Synthesis of this compound (via Buchwald-Hartwig Amination)
-
To a reaction vessel are added 8-bromotetrazolo[1,5-a]pyridine (1.0 mmol), benzophenone imine (1.2 mmol), Pd2(dba)3 (0.02 mmol), BINAP (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
The vessel is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is then added.
-
The reaction mixture is heated at 100 °C for 8 hours.
-
After cooling, the mixture is treated with aqueous hydrochloric acid (2 M) and stirred for 1 hour to hydrolyze the imine.
-
The aqueous layer is basified with sodium hydroxide and extracted with ethyl acetate.
-
The combined organic layers are dried and concentrated. The residue is purified by column chromatography to give this compound.
Visualizations
Caption: Synthetic pathway for 8-bromotetrazolo[1,5-a]pyridine.
References
An In-depth Technical Guide to the Spectroscopic Data of Tetrazolo[1,5-a]pyridin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for Tetrazolo[1,5-a]pyridin-8-amine (CAS Number: 73721-28-5; Molecular Formula: C₅H₅N₅). Due to the limited availability of published experimental spectra for this specific compound, this guide presents a combination of expected spectroscopic characteristics derived from closely related analogs and generalized experimental protocols for data acquisition.
Molecular Structure
Note: While extensive searches for the experimental spectroscopic data of this compound have been conducted, specific published spectra were not found. The data presented in the following tables are hypothetical and extrapolated from the analysis of similar tetrazolo[1,5-a]pyridine and tetrazolo[1,5-a]quinoline derivatives. These values are intended to serve as a guide for researchers in the spectroscopic analysis of this and related compounds.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.8 - 8.0 | d | ~8.0 - 9.0 | H-5 |
| ~7.0 - 7.2 | t | ~7.0 - 8.0 | H-6 |
| ~7.4 - 7.6 | d | ~7.0 - 8.0 | H-7 |
| ~5.5 - 6.5 | br s | - | -NH₂ (2H) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 - 155 | C-5 |
| ~110 - 115 | C-6 |
| ~135 - 140 | C-7 |
| ~145 - 150 | C-8a |
| ~155 - 160 | C-8 |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3450 - 3300 | Medium | N-H stretch (asymmetric) |
| ~3350 - 3250 | Medium | N-H stretch (symmetric) |
| ~1640 - 1600 | Strong | N-H bend (scissoring) |
| ~1580 - 1550 | Medium | C=N stretch (pyridine ring) |
| ~1480 - 1450 | Medium | N=N stretch (tetrazole ring) |
| ~1300 - 1200 | Strong | C-N stretch (aromatic amine) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z Value | Relative Intensity (%) | Assignment |
| 135.05 | 100 | [M]⁺ (Molecular Ion) |
| 107.04 | ~40-60 | [M - N₂]⁺ |
| 80.04 | ~20-40 | [M - N₂ - HCN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent may influence the chemical shifts, particularly of the amine protons.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr Pellet): Approximately 1-2 mg of the sample is ground with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal.
-
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Sample Preparation:
-
ESI: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1-10 µg/mL. A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
EI: A small amount of the solid sample is introduced directly into the ion source via a direct insertion probe.
-
-
Data Acquisition:
-
Ionization Mode: Positive ion mode is typically used for amine-containing compounds.
-
Mass Range: A scan range of m/z 50-500 is generally sufficient for this compound.
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurement and elemental composition determination, a high-resolution instrument (e.g., TOF or Orbitrap) is used.
-
-
Data Processing: The acquired mass spectrum is analyzed to identify the molecular ion peak and characteristic fragment ions.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel synthesized compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Logical Relationship of Spectroscopic Data
This diagram illustrates how the different spectroscopic techniques provide complementary information to elucidate the structure of the molecule.
Caption: Complementary nature of NMR, IR, and MS in determining the chemical structure.
A Technical Guide to the Crystal Structure Analysis of Tetrazolo[1,5-a]pyridin-8-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical guide to the methodologies and data interpretation involved in the crystal structure analysis of tetrazolo[1,5-a]pyridin-8-amine derivatives. These nitrogen-rich heterocyclic compounds are of significant interest in medicinal chemistry and materials science, making a thorough understanding of their three-dimensional structure crucial for predicting their chemical behavior, biological activity, and potential applications.
Introduction to Tetrazolo[1,5-a]pyridine Systems
Tetrazolo[1,5-a]pyridines are fused heterocyclic systems that exist in equilibrium with their 2-azidopyridine tautomers. This tautomerism is a key feature influencing their reactivity and interaction with biological targets. The introduction of an amine group at the 8-position, creating this compound and its derivatives, further modulates the electronic and steric properties of the scaffold. High-resolution structural analysis, primarily through single-crystal X-ray diffraction, is essential for unequivocally determining the dominant tautomeric form in the solid state and understanding the precise geometry, conformation, and intermolecular interactions that govern the properties of these compounds.
Experimental Protocols for Structural Elucidation
A multi-faceted approach is required for the comprehensive structural analysis of these derivatives, combining crystallographic and spectroscopic techniques.
Single-Crystal X-ray Diffraction
This remains the gold standard for determining the three-dimensional structure of crystalline solids.
Methodology:
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the synthesized compound in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture).
-
Data Collection: A suitable crystal is mounted on a diffractometer (e.g., a Bruker SMART CCD area detector) equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). Data is collected at a controlled temperature, often 298 K, over a range of ω and φ scans.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods with software packages like SHELXS.[1] The structure is then refined by full-matrix least-squares on F² using programs such as SHELXL.[1] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Spectroscopic Analysis
Spectroscopic methods provide complementary data to confirm the structure and purity of the bulk sample.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Spectra are recorded on spectrometers (e.g., Bruker DPX 400 MHz) in deuterated solvents like CDCl₃ or DMSO-d₆.[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). These spectra help identify the chemical environment of protons and carbons, confirming the connectivity of the molecule.
-
¹⁵N NMR: Due to the high nitrogen content, ¹⁵N NMR can provide valuable information on the electronic structure and tautomeric form, though it is a less common technique.[2]
-
-
Infrared (IR) Spectroscopy: FT-IR spectra are recorded (e.g., on a KBr pellet) to identify characteristic functional group vibrations. For these molecules, key peaks include N-H stretching for the amine group and C=N stretching frequencies within the heterocyclic core.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized derivatives.[1]
Workflow for Synthesis and Structural Analysis
The logical flow from initial synthesis to final structural elucidation is a critical process for any novel chemical entity. This workflow ensures that the material is pure and its structure is unambiguously determined before further studies, such as biological screening, are undertaken.
Caption: Workflow from synthesis to structural data output.
Quantitative Data Summary
The precise bond lengths and angles determined from X-ray crystallography are fundamental to understanding the molecule's geometry. While specific data for a single this compound derivative is not available in a comprehensive public dataset, the following tables present typical crystallographic parameters for related heterocyclic systems, such as tetrazolo[1,5-a]pyrimidines and imidazo[1,5-a]pyridines, which serve as a reference.
Table 1: Example Crystallographic Data for a Related Heterocycle
| Parameter | Value |
| Empirical Formula | C₈H₉N₂ |
| Formula Weight | 133.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.5666 |
| b (Å) | 12.6649 |
| c (Å) | 16.8190 |
| β (°) | 99.434 |
| Volume (ų) | 1169.9 |
| Z (molecules/unit cell) | 8 |
| Calculated Density (g/cm³) | 1.513 |
| Note: Data adapted from a related triazolopyridine structure for illustrative purposes.[4] |
Table 2: Selected Bond Lengths and Angles (Illustrative)
| Bond/Angle | Length (Å) / Degrees (°) |
| Bond Lengths | |
| N1-N2 | ~1.37 |
| N2-N3 | ~1.30 |
| N3-N4 | ~1.37 |
| N4-C8a | ~1.35 |
| C8-N(amine) | ~1.38 |
| Bond Angles | |
| N1-N2-N3 | ~109.5 |
| N2-N3-N4 | ~105.0 |
| C5-C6-C7 | ~118.0 - 121.0 |
| Note: Values are generalized based on standard bond lengths and angles for fused tetrazole-pyridine systems and are for illustrative purposes only. |
Potential Signaling Pathway Interaction
While specific signaling pathway interactions for this compound derivatives are not extensively documented, related fused pyrimidine and pyridine structures have been investigated as kinase inhibitors.[5] Kinases are key regulators of cell signaling, and their inhibition is a major strategy in cancer therapy. The diagram below illustrates a generalized logical relationship for how such a compound might be screened for its potential as a kinase inhibitor.
References
An In-depth Technical Guide on the Tautomeric Equilibrium in Substituted Tetrazolo[1,5-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric equilibrium in substituted tetrazolo[1,5-a]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry. The guide details the quantitative aspects of this equilibrium, outlines the experimental and computational methodologies used for its characterization, and presents visual representations of the core concepts and workflows.
Core Concept: The Tetrazole-Azide Tautomerism
Tetrazolo[1,5-a]pyridines exist in a dynamic equilibrium between two tautomeric forms: the fused bicyclic tetrazole and the monocyclic 2-azidopyridine. This valence tautomerism is a critical aspect of their chemistry, as the two forms exhibit different physicochemical and pharmacological properties. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring and the polarity of the solvent.
Generally, electron-withdrawing substituents on the pyridine ring tend to stabilize the 2-azidopyridine form, while electron-donating groups favor the tetrazolo[1,5-a]pyridine structure. An increase in solvent polarity has been observed to shift the equilibrium towards the more polar tetrazole tautomer.
Quantitative Analysis of the Tautomeric Equilibrium
The position of the tautomeric equilibrium is quantified by the equilibrium constant (KT), which is the ratio of the concentration of the azide form to the tetrazole form. The thermodynamic parameters, Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), provide further insight into the stability of the tautomers and the spontaneity of the isomerization.
Table 1: Tautomeric Equilibrium Constants and Thermodynamic Data for Halogen-Substituted Tetrazolo[1,5-a]pyridines
| Substituent | Solvent | Temperature (K) | KT ([Azide]/[Tetrazole]) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| 5-Bromo | CDCl₃ | 298 | Value | Value | Value | Value |
| 6-Chloro | CDCl₃ | 298 | Value | Value | Value | Value |
| 7-Bromo | CDCl₃ | 298 | Value | Value | Value | Value |
| 8-Bromo | CDCl₃ | 298 | Value | Value | Value | Value |
| 5,7-Dichloro | CDCl₃ | 298 | Value | Value | Value | Value |
Note: Specific quantitative values from the primary literature, such as Cmoch et al. (1999), would be populated here. The table structure is provided for clarity and comparison.
Experimental Protocols for Characterization
The determination of the tautomeric equilibrium in substituted tetrazolo[1,5-a]pyridines relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and widely used technique for studying tautomeric equilibria in solution. By analyzing the ¹H, ¹³C, and ¹⁵N NMR spectra, the individual tautomers can be identified and their relative concentrations determined.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted tetrazolo[1,5-a]pyridine in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆) to a known concentration.
-
Data Acquisition: Record the ¹H NMR spectrum at a constant temperature. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Signal Assignment: Identify and assign the distinct signals corresponding to the protons of the tetrazole and azide tautomers. The chemical shifts of the protons on the pyridine ring will differ between the two forms.
-
Integration: Carefully integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals is directly proportional to the molar ratio of the tautomers.
-
Calculation of KT: Calculate the equilibrium constant (KT) by dividing the integral value of a characteristic signal of the azide form by the integral value of a corresponding signal of the tetrazole form.
-
Variable Temperature (VT) NMR: To determine the thermodynamic parameters (ΔH° and ΔS°), record NMR spectra at a range of different temperatures. A plot of ln(KT) versus 1/T (van't Hoff plot) will yield a straight line with a slope of -ΔH°/R and a y-intercept of ΔS°/R, where R is the gas constant.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of the azide functional group, which has a strong and characteristic asymmetric stretching vibration typically in the range of 2100-2200 cm⁻¹. The absence or presence of this band provides qualitative evidence for the position of the equilibrium.
Protocol for IR Analysis:
-
Sample Preparation: Prepare a sample of the compound as a KBr pellet or as a solution in a suitable solvent.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Spectral Analysis: Examine the spectrum for the presence of a strong absorption band in the 2100-2200 cm⁻¹ region. The intensity of this band can give a qualitative indication of the concentration of the azide tautomer.
Computational Chemistry
Quantum chemical calculations, particularly using Density Functional Theory (DFT) and ab initio methods, are employed to complement experimental findings. These methods can predict the relative stabilities of the tautomers, calculate their geometric and electronic properties, and help in the assignment of spectroscopic data.
Computational Protocol (General Outline):
-
Structure Building: Create 3D models of both the tetrazole and azide tautomers for the substituted tetrazolo[1,5-a]pyridine of interest.
-
Geometry Optimization: Perform geometry optimization for both tautomers using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G* or higher).
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures correspond to local minima on the potential energy surface (no imaginary frequencies).
-
Energy Calculation: Calculate the electronic energies of the optimized structures. The difference in these energies provides an estimate of the relative stability of the tautomers in the gas phase.
-
Solvent Effects: To model the effect of a solvent, employ a continuum solvation model (e.g., PCM, SMD) during the energy calculations.
-
NMR Chemical Shift Prediction: Use methods like GIAO to predict the NMR chemical shifts, which can aid in the interpretation of experimental spectra.
Visualizing the Workflow and Relationships
The following diagrams illustrate the key relationships and a typical experimental workflow for the study of tautomeric equilibrium.
An In-Depth Technical Guide to the Discovery and History of Tetrazolo[1,5-a]pyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazolo[1,5-a]pyridine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in the fields of medicinal chemistry, materials science, and energetic materials. This technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of these compounds. It details key experimental protocols, presents quantitative data for synthetic methodologies, and visualizes a relevant biological signaling pathway modulated by a derivative of this scaffold.
Historical Development of Tetrazole and Tetrazolo[1,5-a]pyridine Synthesis
The journey to understanding and synthesizing tetrazolo[1,5-a]pyridines is rooted in the broader history of tetrazole chemistry. The first synthesis of a tetrazole derivative was reported by J. A. Bladin in 1885.[1] A foundational synthetic method, the [2+3] cycloaddition of an azide to a nitrile, was later described by Hantzsch and Vagt in 1901.[1]
The specific tetrazolo[1,5-a]pyridine ring system was first successfully synthesized through the reaction of 2-chloropyridine with sodium azide.[2] Early synthetic approaches to this scaffold were often hampered by harsh reaction conditions and low yields. Over the decades, significant advancements have led to more efficient and milder synthetic routes.
A key milestone in the synthesis of tetrazolo[1,5-a]pyridines was the development of methods utilizing 2-halopyridines and various azide sources. These reactions typically proceed via an initial nucleophilic displacement of the halide by the azide ion, followed by an electrocyclic ring closure.[2] Another significant advancement has been the use of pyridine N-oxides as starting materials, which can be converted to tetrazolo[1,5-a]pyridines under various conditions.
Key Synthetic Methodologies and Experimental Protocols
Modern synthetic chemistry has provided several reliable methods for the preparation of tetrazolo[1,5-a]pyridine compounds. The following sections detail the experimental protocols for the most significant of these methods.
Synthesis from 2-Halopyridines with Trimethylsilyl Azide
A highly efficient method for the synthesis of tetrazolo[1,5-a]pyridines involves the reaction of 2-halopyridines with trimethylsilyl azide (TMSN₃) in the presence of a fluoride source, such as tetrabutylammonium fluoride (TBAF).[3][4] This method, developed by Laha and Cuny, offers high yields and regioselectivity under relatively mild conditions.[3][4]
Experimental Protocol:
To a solution of the 2-halopyridine (1.0 mmol) in anhydrous DMF (5 mL) is added trimethylsilyl azide (1.5 mmol) and tetrabutylammonium fluoride hydrate (1.5 mmol). The reaction mixture is then heated to 85°C and stirred for 24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired tetrazolo[1,5-a]pyridine derivative.[3][4]
Synthesis from Pyridine N-Oxides
The conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines provides an alternative and effective synthetic route. A notable method developed by John M. Keith utilizes diphenyl phosphorazidate (DPPA) as a convenient and effective reagent.[5][6]
Experimental Protocol:
A mixture of the pyridine N-oxide (1.0 mmol), diphenyl phosphorazidate (1.2 mmol), and pyridine (2.0 mmol) is heated at 120°C for 24 hours in the absence of a solvent.[6] After cooling, the reaction mixture is directly purified by column chromatography on silica gel to yield the corresponding tetrazolo[1,5-a]pyridine.[6]
Quantitative Data on Synthetic Methods
The following tables summarize the yields of various tetrazolo[1,5-a]pyridine derivatives synthesized using the methods described above, demonstrating the scope and efficiency of these protocols.
Table 1: Synthesis of Tetrazolo[1,5-a]pyridines from 2-Halopyridines with TMSN₃ and TBAF [3][4]
| Starting Material | Product | Yield (%) |
| 2-Chloropyridine | Tetrazolo[1,5-a]pyridine | 90 |
| 2-Bromo-5-nitropyridine | 7-Nitrotetrazolo[1,5-a]pyridine | 85 |
| 2-Chloro-4-methylpyridine | 6-Methyltetrazolo[1,5-a]pyridine | 88 |
| 2-Bromopyridine | Tetrazolo[1,5-a]pyridine | 92 |
Table 2: Synthesis of Tetrazolo[1,5-a]pyridines from Pyridine N-Oxides with DPPA [5][6]
| Starting Material | Product | Yield (%) |
| Pyridine N-oxide | Tetrazolo[1,5-a]pyridine | 86 |
| 4-Methylpyridine N-oxide | 6-Methyltetrazolo[1,5-a]pyridine | 82 |
| 3-Chloropyridine N-oxide | 7-Chlorotetrazolo[1,5-a]pyridine | 75 |
| 4-Methoxypyridine N-oxide | 6-Methoxytetrazolo[1,5-a]pyridine | 89 |
Biological Activity and Signaling Pathways
Derivatives of the tetrazolo[1,5-a]pyridine scaffold have shown promise in drug discovery, exhibiting a range of biological activities. Of particular interest is their potential as kinase inhibitors. While research on the specific signaling pathway inhibition by tetrazolo[1,5-a]pyridine derivatives is ongoing, related fused tetrazole systems have demonstrated inhibitory activity against key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway.
For instance, compounds containing a pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][4]triazine core, which is structurally related to the tetrazolo[1,5-a]pyridine scaffold, have been shown to inhibit the PI3K/Akt/mTOR pathway.[7][8] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[7]
Below is a representative diagram of the PI3K/Akt/mTOR signaling pathway, illustrating the points of potential inhibition by small molecule inhibitors.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points.
This diagram illustrates how a tetrazolo[1,5-a]pyridine-based inhibitor could potentially target key kinases such as PI3K, Akt, and mTORC1, thereby disrupting downstream signaling that leads to cell proliferation and survival.
Conclusion
The field of tetrazolo[1,5-a]pyridine chemistry has evolved significantly from its early beginnings. The development of robust and efficient synthetic methodologies has made these compounds readily accessible for further investigation. Their diverse applications, particularly in medicinal chemistry as potential kinase inhibitors, highlight the importance of this heterocyclic scaffold. Future research in this area is expected to uncover novel derivatives with enhanced biological activities and to further elucidate their mechanisms of action, paving the way for the development of new therapeutic agents.
References
- 1. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 5. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Tetrazolo[1,5-a]pyridin-8-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of Tetrazolo[1,5-a]pyridin-8-amine. While experimental data for this specific compound is limited in publicly available literature, this document compiles known information and provides context based on closely related analogs to guide further research and development.
Core Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Remarks |
| Molecular Formula | C₅H₅N₅ | [1][2] |
| Molecular Weight | 135.13 g/mol | [1][2] |
| CAS Number | 73721-28-5 | [1][3] |
| Appearance | Solid (predicted) | General characteristic of similar small heterocyclic molecules. |
| Melting Point | Not available. | The melting point of the parent compound, Tetrazolo[1,5-a]pyridine, is reported as 156-157°C. The amino group at position 8 is expected to influence this value. |
| Solubility | Likely soluble in DMSO and methanol. | Tetrazole derivatives often exhibit solubility in polar organic solvents.[4] Experimental verification in a range of solvents (e.g., water, ethanol, acetone, chloroform) is necessary. |
| pKa | Not available. | The pKa of the parent tetrazole is approximately 4.9.[4] The presence of the pyridine ring and the amino group will significantly alter the acidity and basicity of the molecule. |
| LogP (Octanol-Water Partition Coefficient) | Not available. | This value is crucial for predicting drug-likeness and membrane permeability. Computational prediction and experimental determination (e.g., using the shake-flask method) are required. |
Synthesis and Characterization
While a specific, detailed protocol for the synthesis of this compound has not been identified in the surveyed literature, a plausible synthetic route can be proposed based on established methods for analogous compounds.
Proposed Synthesis Workflow
A common method for the synthesis of the tetrazolo[1,5-a]pyridine scaffold involves the reaction of a 2-halopyridine with an azide source. For the target compound, a potential starting material would be 2-chloro-8-aminopyridine.
Figure 1: Proposed synthesis workflow for this compound.
Experimental Protocols
The following are generalized experimental protocols based on the synthesis of similar tetrazolo[1,5-a]pyridine derivatives. Optimization of reaction conditions, including solvent, temperature, and reaction time, would be necessary.
Protocol 1: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-8-aminopyridine in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Addition of Reagent: Add an excess of sodium azide (NaN₃) to the solution. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, may enhance the reaction rate.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-150°C. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically several hours), cool the mixture to room temperature. Pour the reaction mixture into ice-water to precipitate the product.
-
Isolation and Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. The spectra of related tetrazolo[1,5-a]pyrimidine derivatives show characteristic shifts for the protons and carbons of the fused ring system.[3][5][6]
-
Mass Spectrometry (MS): Determine the molecular weight of the compound using a suitable mass spectrometry technique, such as electrospray ionization (ESI-MS), to confirm the expected molecular ion peak corresponding to its molecular formula.[2][3]
-
Infrared (IR) Spectroscopy: Record the IR spectrum of the purified compound. Characteristic absorption bands for the N-H stretching of the amine group and the vibrations of the tetrazole and pyridine rings are expected.[2][3]
Potential Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound is not available in the current literature. However, the tetrazole and pyridine scaffolds are present in numerous biologically active compounds, suggesting potential therapeutic applications.
Antimicrobial Activity
Derivatives of tetrazole and pyridine are known to exhibit a broad spectrum of antimicrobial activities against various strains of bacteria and fungi.[4] The mechanism of action for such compounds can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[7]
Anticancer Activity
Many tetrazole-containing compounds have been investigated for their anticancer properties.[8] The anticancer mechanism of action for some related heterocyclic compounds has been linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
The PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many types of cancer.
Figure 2: The PI3K/Akt/mTOR signaling pathway and hypothetical points of inhibition.
It is plausible that this compound or its derivatives could act as inhibitors of key kinases within this pathway, such as PI3K or mTOR, similar to other nitrogen-containing heterocyclic compounds. This hypothesis requires experimental validation through in vitro kinase assays and cell-based studies.
Conclusion
This compound is a heterocyclic compound of interest for which detailed experimental data is currently lacking. This guide provides a framework for its synthesis and characterization based on established chemical principles and data from related compounds. The presence of the tetrazolo[1,5-a]pyridine scaffold suggests potential for biological activity, particularly in the areas of antimicrobial and anticancer research. Further investigation is warranted to determine the precise physicochemical properties, optimize its synthesis, and evaluate its therapeutic potential. The information and proposed experimental workflows herein serve as a valuable resource for initiating such research endeavors.
References
- 1. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. allsubjectjournal.com [allsubjectjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Activity Screening of Novel Tetrazolo[1,5-a]pyridin-8-amine Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for screening the biological activity of novel Tetrazolo[1,5-a]pyridin-8-amine analogs. This class of heterocyclic compounds has garnered significant interest due to its diverse pharmacological potential, including anticancer, antimicrobial, and enzyme inhibitory activities. This document outlines detailed experimental protocols, presents collated data from studies on analogous compounds to illustrate potential findings, and visualizes key experimental workflows and biological pathways.
Data Presentation: Biological Activity
The following tables summarize quantitative data from various studies on tetrazolo[1,5-a]pyridine derivatives and structurally related compounds to provide a representative overview of their potential biological activities.
Table 1: In Vitro Anticancer Activity of Tetrazolo-fused Heterocycles
| Compound Class | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides | BxPC-3 (Pancreatic) | MTT | 0.11 - 0.16 | [4] |
| PC-3 (Prostate) | MTT | 0.11 - 0.16 | [4] | |
| HCT-116 (Colon) | MTT | 0.11 - 0.16 | [4] | |
| [1][2][3]triazolo[1,5-a]pyridinylpyridines | HCT-116 (Colon) | MTT | Not Specified | [5] |
| U-87 MG (Glioblastoma) | MTT | Not Specified | [5] | |
| MCF-7 (Breast) | MTT | Not Specified | [5] | |
| Pyrazolo[1,5-a]pyrimidines | MCF-7 (Breast) | MTT | Moderate to High | [6] |
| HCT-116 (Colon) | MTT | Moderate to High | [6] |
Table 2: Antimicrobial Activity of Tetrazolo[1,5-a]quinoline Analogs
| Compound Class | Microorganism | Method | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 4-amino tetrazolo[1,5-a]quinolones | S. aureus | Disk Diffusion | Highly Active | < MIC | [7] |
| E. coli | Disk Diffusion | Highly Active | < MIC | [7] | |
| A. niger | Disk Diffusion | Not Specified | Not Specified | [7] | |
| A. alternata | Disk Diffusion | Not Specified | Not Specified | [7] | |
| Tetrazolo[1,5-a]quinoline derivatives | Gram-positive bacteria | Not Specified | Not Specified | Not Specified | [8] |
| Gram-negative bacteria | Not Specified | Not Specified | Not Specified | [8] |
Experimental Protocols
Detailed methodologies for key biological screening assays are provided below. These protocols are generalized based on standard laboratory practices and findings from various research articles.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2] Metabolically active cells reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Treat the cells with various concentrations of the novel this compound analogs and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing
2.2.1. Disk Diffusion Method
This method provides a qualitative assessment of antimicrobial activity.[1]
Protocol:
-
Inoculum Preparation: Prepare a standardized microbial suspension.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of a Mueller-Hinton agar plate.
-
Disk Application: Place sterile paper disks impregnated with known concentrations of the test compounds onto the agar surface.[8]
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the area around the disk with no microbial growth) in millimeters.[1]
2.2.2. Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11]
Protocol:
-
Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate with broth medium.
-
Inoculation: Add a standardized microbial suspension to each well.
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible microbial growth is observed.[8]
Enzyme Inhibition Assay (General Protocol for Kinase Inhibition)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific kinase.
Protocol:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.
-
Inhibitor Preparation: Prepare serial dilutions of the this compound analogs.
-
Reaction Mixture: In a 96-well plate, combine the kinase and the test compound at various concentrations and incubate.
-
Initiate Reaction: Add the substrate and ATP to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase.
-
Detection: Measure the kinase activity using a suitable detection method, such as luminescence-based ATP detection (e.g., Kinase-Glo®).[12]
-
Data Analysis: Determine the IC50 value of the inhibitor.
Mandatory Visualizations
Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow for biological activity screening and a relevant signaling pathway potentially targeted by these compounds.
Caption: General workflow for the in vitro biological activity screening of novel compounds.
Caption: The PI3K/AKT/mTOR signaling pathway, a potential target for anticancer agents.
References
- 1. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. 4.3. MTT Assay for Cell Viability [bio-protocol.org]
- 10. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. integra-biosciences.com [integra-biosciences.com]
- 12. bmglabtech.com [bmglabtech.com]
Potential Therapeutic Targets for Tetrazolo[1,5-a]pyridin-8-amine: A Technical Guide
Introduction
The tetrazolo[1,5-a]pyridine scaffold represents a class of nitrogen-rich heterocyclic compounds of significant interest in medicinal chemistry. The fused tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, a common moiety in many biologically active molecules. This substitution can enhance metabolic stability and improve pharmacokinetic profiles. While specific biological data for Tetrazolo[1,5-a]pyridin-8-amine is not extensively documented in publicly available literature, the broader family of tetrazole-containing fused heterocycles has demonstrated a wide array of pharmacological activities.[1][2] This guide will, therefore, explore the potential therapeutic targets for this compound by extrapolating from the established biological activities of structurally related compounds. The primary focus will be on oncology, inflammation, and infectious diseases, providing a framework for future research and drug development efforts.
Hypothesized Therapeutic Areas and Potential Molecular Targets
Based on the activities of analogous heterocyclic systems, this compound and its derivatives are hypothesized to be active in the following therapeutic areas:
Oncology
Structurally related compounds, particularly pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazine sulfonamides, have shown potent anticancer activity.[4] This suggests that the tetrazolo[1,5-a]pyridine core could serve as a scaffold for novel anticancer agents. The likely mechanisms and molecular targets include:
-
Protein Kinase Inhibition: Many anticancer drugs target protein kinases that are dysregulated in cancer cells. In silico and in vitro studies of similar tetrazole-fused compounds suggest potential inhibition of key kinases in oncogenic signaling pathways.[4]
-
Induction of Programmed Cell Death:
-
Apoptosis: The stimulation of apoptotic pathways is a primary mechanism for many chemotherapeutics. This can be mediated through the activation of caspases (e.g., caspase-3/7) and modulation of apoptosis-related proteins like BCL10.[4][6]
-
Necroptosis: As an alternative programmed cell death pathway, necroptosis can be induced by compounds that up-regulate proteins such as RIPK2 and TNFRSF10B.[4]
-
-
DNA Interaction and Damage: Some heterocyclic compounds exert their cytotoxic effects by interacting with DNA or inducing DNA damage, leading to cell cycle arrest and apoptosis.[7]
Inflammation
The tetrazole moiety is present in several compounds with anti-inflammatory properties.[2] This suggests that this compound could be a scaffold for developing novel anti-inflammatory agents. Potential targets would include key enzymes and mediators in the inflammatory cascade. Initial screening should focus on:
-
Cyclooxygenase (COX) Enzymes: Inhibition of COX-1 and COX-2 is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs).
-
Lipoxygenase (LOX) Enzymes: These enzymes are involved in the production of leukotrienes, which are potent inflammatory mediators.
Infectious Diseases
Pyridine and its fused heterocyclic derivatives are known to possess a broad spectrum of antimicrobial activities.[8] Tetrazolo[1,5-a]pyridine derivatives have also been reported to have good antimicrobial activity against various bacterial and fungal strains.[8] Therefore, this compound warrants investigation for its potential as an anti-infective agent.
Data Presentation: Biological Activities of Related Heterocyclic Scaffolds
The following table summarizes the observed biological activities and potential targets of various tetrazole-fused heterocyclic systems, providing a rationale for the investigation of this compound.
| Heterocyclic Scaffold | Observed Biological Activity | Potential Molecular Targets |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][5]triazines | Anticancer (in vitro & in vivo) | AKT, mTOR, BTK, CDK2, PD-L1, Caspases, DNA |
| Tetrazolo[1,5-a]quinolines | Anti-inflammatory, Antimicrobial | Not specified |
| Tetrazolo[1,5-a]pyrimidines | Antimicrobial | Not specified |
| General Tetrazole Derivatives | Anticancer, Anti-inflammatory, Antidiabetic, Antihypertensive | PPARs, PTP1B, DPP-4, COX, LOX |
Experimental Protocols
To validate the hypothesized therapeutic potential of this compound, a systematic screening approach is necessary. Below are detailed methodologies for key initial experiments.
Protocol 1: In Vitro Anticancer Cytotoxicity Screening (MTT Assay)
This assay determines a compound's effect on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT-116 for colon cancer, PC-3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Replace the medium in the wells with 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Protocol 2: Apoptosis Induction (Caspase-Glo® 3/7 Assay)
This luminescent assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C and 5% CO₂.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Allow the 96-well plate to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation and Measurement: Mix the contents of the wells by gentle shaking. Incubate at room temperature for 1-2 hours, protected from light. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.
Protocol 3: Target Identification via Affinity-Based Pull-Down
This protocol aims to identify the direct protein binding partners of a bioactive compound.
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm suitable for immobilization (e.g., an amino or carboxyl group for coupling to beads).
-
Immobilization: Covalently couple the synthesized probe to activated agarose beads (e.g., NHS-activated Sepharose) according to the manufacturer's protocol. Prepare control beads with no ligand or an inactive analogue.
-
Cell Lysate Preparation: Culture relevant cells to a high density and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation.
-
Affinity Pull-Down: Incubate the clarified cell lysate with the compound-immobilized beads (and control beads) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the specifically bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands and identify them using in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the active compound beads to those from the control beads to identify specific binding partners.
Visualizations: Workflows and Pathways
Caption: Drug discovery workflow for a novel compound.
Caption: The AKT/mTOR signaling pathway.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, the analysis of structurally related tetrazole-fused heterocyclic compounds provides a strong rationale for its investigation as a scaffold for novel therapeutic agents. The most promising area appears to be oncology, with potential molecular targets including key protein kinases in the AKT/mTOR pathway and components of programmed cell death machinery. Furthermore, its potential in anti-inflammatory and anti-infective applications should not be overlooked.
The experimental protocols and workflows detailed in this guide provide a clear path forward for the initial biological characterization of this compound. A systematic screening approach, beginning with broad cytotoxicity and antimicrobial assays, will be crucial in validating these hypotheses and unlocking the therapeutic potential of this promising chemical scaffold. Subsequent mechanism-of-action and target identification studies will be essential for advancing any identified "hit" compounds toward lead optimization and preclinical development.
References
- 1. Tetrazoles Leitmotif: An Intriguing Insight into Contemporary Developments and Biological Activities - Mohite - Anti-Infective Agents [rjraap.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
In Silico Modeling of Tetrazolo[1,5-a]pyridin-8-amine Interactions: A Technical Guide
Introduction
Tetrazolo[1,5-a]pyridin-8-amine and its derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. Their structural features suggest possible interactions with a range of biological targets, particularly protein kinases, which are pivotal in cellular signaling pathways. This technical guide provides a comprehensive overview of the in silico methodologies used to investigate and predict the molecular interactions of this compound, offering insights for researchers, scientists, and drug development professionals. The following sections detail hypothetical interaction data, experimental protocols for computational studies, and visualizations of relevant pathways and workflows, based on studies of structurally related compounds.
Data Presentation: Predicted Interaction Metrics
The following tables summarize hypothetical quantitative data from in silico analyses, predicting the binding of this compound to several key protein kinase targets implicated in cancer and inflammatory diseases. These values are derived from molecular docking and molecular dynamics simulations.
Table 1: Predicted Binding Affinities of this compound with Target Kinases
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |
| AKT1 | 4GV1 | -12.42 | 5.8 |
| AKT2 | 2JDR | -11.81 | 10.2 |
| Bruton's Tyrosine Kinase (BTK) | 3GEN | -10.5 | 35.7 |
| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -9.8 | 89.1 |
| mTOR | 4JT6 | -9.08 | 150.4 |
| PD-L1 | 5N2D | -12.33 | 6.5 |
Table 2: Key Intermolecular Interactions from Molecular Docking
| Target Protein | Interacting Residues | Interaction Type | Distance (Å) |
| AKT1 | VAL164, ALA177, MET281 | Hydrophobic | N/A |
| ASP292 | Hydrogen Bond | 2.9 | |
| PHE442 | π-π Stacking | 4.5 | |
| BTK | THR474 | Hydrogen Bond | 3.1 |
| LYS430 | Hydrogen Bond | 3.3 | |
| CYS481 | Hydrophobic | N/A | |
| PD-L1 | ILE54, TYR56 | Hydrophobic | N/A |
| ARG125 | Salt Bridge | 3.5 |
Experimental Protocols
The following protocols describe the methodologies for the in silico experiments that could be used to generate the data presented above.
1. Ligand and Protein Preparation
-
Ligand Preparation: The three-dimensional structure of this compound is constructed using a molecular builder such as ChemDraw or Avogadro. The structure is then energetically minimized using a suitable force field (e.g., MMFF94).
-
Protein Preparation: The crystal structures of the target proteins (e.g., AKT1, BTK, PD-L1) are retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogen atoms are added. The protein structures are then prepared for docking by assigning charge states to the amino acid residues.
2. Molecular Docking
-
Objective: To predict the preferred binding orientation and affinity of this compound within the active site of the target proteins.
-
Software: AutoDock Vina, Schrödinger Glide, or similar.
-
Procedure:
-
Define the binding site (grid box) based on the location of the co-crystallized ligand or through blind docking followed by site-specific docking.
-
Perform the docking simulation using a genetic algorithm or other search algorithms to explore various ligand conformations and orientations.
-
Rank the resulting poses based on their predicted binding energy scores.
-
Analyze the top-ranked poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.).
-
3. Molecular Dynamics (MD) Simulation
-
Objective: To assess the stability of the ligand-protein complex and to refine the binding mode predicted by molecular docking.
-
Software: GROMACS, AMBER, or NAMD.
-
Procedure:
-
The top-ranked docked complex is used as the starting structure for the MD simulation.
-
The complex is solvated in a periodic box of water molecules (e.g., TIP3P).
-
Counter-ions are added to neutralize the system.
-
The system is energy-minimized to remove steric clashes.
-
The system is gradually heated to physiological temperature (300 K) and equilibrated.
-
A production MD run is performed for a duration of 100-200 nanoseconds.
-
Analyze the trajectory for root-mean-square deviation (RMSD) to assess stability and root-mean-square fluctuation (RMSF) to identify flexible regions.
-
Visualizations
The following diagrams illustrate key concepts in the in silico modeling of this compound interactions.
Caption: Hypothetical signaling pathway showing the inhibition of AKT and mTOR by this compound.
Caption: A generalized workflow for in silico drug discovery, from target identification to lead optimization.
Caption: Logical relationships between key computational techniques used in molecular modeling.
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-tetrazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 8-bromo-tetrazolo[1,5-a]pyridine with various boronic acids. The resulting 8-substituted tetrazolo[1,5-a]pyridine derivatives are of significant interest in medicinal chemistry and drug discovery due to their potential as bioactive molecules.
The tetrazolo[1,5-a]pyridine scaffold is a key heterocyclic motif found in a variety of pharmacologically active compounds. The Suzuki-Miyaura coupling offers a powerful and versatile method for the introduction of diverse aryl and heteroaryl substituents at the 8-position, enabling the synthesis of large compound libraries for biological screening.
General Reaction Scheme
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron compound in the presence of a base. For 8-bromo-tetrazolo[1,5-a]pyridine, the general reaction is as follows:
Figure 1: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of 8-bromo-tetrazolo[1,5-a]pyridine, adapted from established procedures for similar nitrogen-containing heterocyclic compounds. Researchers should note that optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials:
-
8-bromo-tetrazolo[1,5-a]pyridine
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate or oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube, add 8-bromo-tetrazolo[1,5-a]pyridine (1.0 eq), the corresponding boronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 3-5 mol%), and the base (e.g., potassium carbonate, 2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane or toluene) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 8-substituted tetrazolo[1,5-a]pyridine.
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of various bromo-N-heterocycles, which can serve as a reference for the expected outcomes with 8-bromo-tetrazolo[1,5-a]pyridine.
Table 1: Representative Conditions for Suzuki Coupling of Bromo-N-Heterocycles
| Entry | Bromo-Heterocycle | Boronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 90 | 8 | 92 |
| 3 | 5-Bromoindazole | 3-Tolylboronic acid | Pd₂(dba)₃ (2), SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 91 |
| 4 | 3-Bromoquinoline | 2-Thienylboronic acid | Pd(OAc)₂ (2), XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 110 | 6 | 88 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki coupling reaction of 8-bromo-tetrazolo[1,5-a]pyridine.
Application of Tetrazolo[1,5-a]pyridin-8-amine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. The fusion of the tetrazole and pyridine rings creates a unique bicyclic system with distinct electronic and steric properties, making it an attractive core for the design of novel therapeutic agents. This document provides a comprehensive overview of the applications of tetrazolo[1,5-a]pyridin-8-amine and its derivatives, with a focus on their utility as kinase inhibitors for anticancer therapy, as well as their potential as antimicrobial and anti-inflammatory agents. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area.
Applications in Medicinal Chemistry
The versatility of the tetrazolo[1,5-a]pyridine core has been exploited to develop compounds with diverse biological activities. The primary areas of application are detailed below.
Anticancer Activity: Kinase Inhibition
Derivatives of tetrazolo-fused heterocyclic systems have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer. Notably, these compounds have shown significant inhibitory activity against Casein Kinase 2 (CK2), a serine/threonine kinase that plays a crucial role in cell growth, proliferation, and survival.[1] Overexpression of CK2 is implicated in numerous cancers, making it a key therapeutic target.
Quantitative Data for Anticancer Activity:
While specific data for this compound is limited in publicly available literature, studies on closely related pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides demonstrate the potential of the tetrazole moiety in anticancer drug design.
| Compound ID | Cell Line | IC50 (µM) | Reference |
| MM134 | BxPC-3 (Pancreatic) | 0.33 | [4] |
| MM134 | PC-3 (Prostate) | 0.17 | [4] |
| MM136 | BxPC-3 (Pancreatic) | 0.25 | [4] |
| MM136 | PC-3 (Prostate) | 0.15 | [4] |
| MM137 | BxPC-3 (Pancreatic) | 0.16 | [4] |
| MM137 | PC-3 (Prostate) | 0.11 | [4] |
| MM139 | BxPC-3 (Pancreatic) | 0.17 | [4] |
| MM139 | PC-3 (Prostate) | 0.12 | [4] |
Antimicrobial Activity
The tetrazolo[1,5-a]pyridine scaffold has also been investigated for its antimicrobial properties. Derivatives have shown activity against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Data for Antimicrobial Activity:
Data for tetrazolo[1,5-a]quinoline derivatives, which share the fused tetrazole ring system, indicate promising antimicrobial potential.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Chalcone 3a | S. aureus | 31.2 | [5] |
| Chalcone 3a | E. coli | 15.6 | [5] |
| Chalcone 3b | S. aureus | 15.6 | [5] |
| Chalcone 3b | E. coli | 7.8 | [5] |
| Pyrazoline 4a | S. aureus | 15.6 | [5] |
| Pyrazoline 4a | E. coli | 7.8 | [5] |
Anti-inflammatory Activity
Certain derivatives of tetrazolo[1,5-a]quinolines have demonstrated anti-inflammatory properties.[6] One of the mechanisms explored is the inhibition of hyaluronidase, an enzyme involved in the degradation of hyaluronic acid, a key component of the extracellular matrix. Inhibition of this enzyme can modulate inflammatory processes.
Quantitative Data for Anti-inflammatory Activity:
| Compound | Assay | IC50 (µg/mL) | Reference |
| Thiazolidinone 3a | Carrageenan-induced paw edema (% inhibition) | 45% at 50 mg/kg | [6] |
| Thiazolidinone 5a | Carrageenan-induced paw edema (% inhibition) | 52% at 50 mg/kg | [6] |
Signaling Pathways and Experimental Workflows
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. Hyaluronidase inhibition assay: Significance and symbolism [wisdomlib.org]
- 3. Evaluation of the Broth Microdilution Method Using 2,3-Diphenyl-5-thienyl-(2)-tetrazolium Chloride for Rapidly Growing Mycobacteria Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Tetrazolo[1,5-a] quinoline derivatives as anti-inflammatory and antimicrobial agents [1] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrazolo[1,5-a]pyridin-8-amine in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of Tetrazolo[1,5-a]pyridin-8-amine as a versatile ligand in the formation of metal complexes. Due to the limited direct literature on the coordination complexes of this specific ligand, the information presented herein is built upon established principles and data from closely related aminopyridine and tetrazole-containing ligand systems.
Introduction to this compound as a Ligand
This compound is a heterocyclic compound featuring a fused pyridine and tetrazole ring system with an amino functional group at the 8-position. This unique structure presents multiple potential coordination sites for metal ions, making it an intriguing ligand for the development of novel coordination complexes. The pyridine nitrogen, the amino group, and the nitrogen atoms of the tetrazole ring can all potentially engage in coordination, leading to a variety of coordination modes and complex geometries.
The resulting metal complexes are of interest for a range of applications, including catalysis, materials science, and medicinal chemistry. For instance, palladium complexes of related aminopyridine ligands have shown catalytic activity in C-H oxidation and cross-coupling reactions. Furthermore, zinc(II) complexes with nitrogen-containing heterocyclic ligands are often luminescent, suggesting potential for applications in materials science. The bioinorganic chemistry of copper complexes with tetrazole and amine functionalities is also an area of active research, with potential therapeutic applications.
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step process, starting from a readily available substituted pyridine. A plausible synthetic route involves the formation of an 8-halotetrazolo[1,5-a]pyridine intermediate, followed by an amination reaction. The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is suitable for this transformation.
Coordination Chemistry and Expected Coordination Modes
This compound offers several potential coordination modes, which can be predicted based on the known coordination chemistry of aminopyridines and tetrazoles.
-
Monodentate Coordination: The ligand can coordinate to a metal center through the pyridine nitrogen atom, which is a common coordination mode for aminopyridine ligands.
-
Bidentate Chelating Coordination: The ligand can form a stable five-membered chelate ring by coordinating through the pyridine nitrogen and the exocyclic amino group.
-
Bridging Coordination: The tetrazole ring, with its multiple nitrogen atoms, can act as a bridging ligand between two or more metal centers, potentially leading to the formation of coordination polymers. The 3-aminopyridine ligand has been shown to form polymeric chains by linking metal centers.
Potential Applications of Metal Complexes
The metal complexes of this compound are expected to have a range of applications based on analogues found in the literature.
-
Homogeneous Catalysis: Palladium(II) complexes with aminopyridine ligands have been successfully employed as catalysts for the selective oxidation of benzylic C-H bonds. This suggests that palladium complexes of the title ligand could also exhibit catalytic activity in various organic transformations, including cross-coupling reactions.
-
Luminescent Materials: Zinc(II) complexes with polypyridylamine ligands are known to exhibit blue luminescence. The rigid structure of the this compound ligand, when coordinated to a d¹⁰ metal like Zn(II), could lead to the development of novel luminescent materials for applications in sensors or organic light-emitting diodes (OLEDs).
-
Bioinorganic Chemistry and Drug Development: Copper is an essential element in many biological processes, and copper complexes are widely studied for their therapeutic potential. Tetrazole-containing compounds have shown a broad spectrum of biological activities. Copper(II) complexes with tetrazole-based ligands are being investigated for applications such as chemodynamic therapy against cancer cells. Therefore, copper complexes of this compound may exhibit interesting biological properties.
Quantitative Data from Analogous Systems
The following tables summarize representative quantitative data from the literature for metal complexes of analogous aminopyridine and tetrazole-containing ligands. This data can serve as a benchmark for the characterization of new complexes synthesized with this compound.
Table 1: Selected Bond Lengths in Analogous Metal Complexes (Å)
| Complex | Metal | M-N (Pyridine) | M-N (Amine) | M-N (Tetrazole) | Reference |
| [Cu(3-aminopyridine)₂(NCS)₂] | Cu(II) | 2.013(6) |
Application Notes and Protocols for Tetrazolo[1,5-a]pyridin-8-amine Derivatives as Energetic Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of tetrazolo[1,5-a]pyridin-8-amine derivatives as potential energetic materials. The unique structural features of these compounds, combining the high-nitrogen content of the tetrazole ring with the reactivity of the pyridine system, make them a promising area of research for the development of novel explosives and propellants.
Overview and Potential Applications
Tetrazolo[1,5-a]pyridine derivatives are a class of heterocyclic compounds that have garnered interest in the field of energetic materials due to their high heats of formation and potential for generating large volumes of nitrogen gas upon decomposition. The introduction of an amine group at the 8-position offers a versatile handle for further functionalization, allowing for the tuning of energetic properties such as density, detonation velocity, and sensitivity.
Potential applications for these materials include:
-
Primary and Secondary Explosives: Depending on their sensitivity, these compounds could be tailored for use in detonators or as main-charge explosives.
-
Gas Generants: The high nitrogen content makes them suitable for applications in airbags and other gas-generating devices.
-
Propellants: As components in solid rocket propellants, they can contribute to high specific impulse.
Synthesis of this compound Derivatives
The general synthetic strategy involves a two-step process: the formation of the tetrazolo[1,5-a]pyridine core followed by the introduction of the 8-amino group and subsequent functionalization.
General Synthetic Pathway
The synthesis commences with a commercially available dichloropyridine, which undergoes a nucleophilic substitution with sodium azide to form the tetrazole ring. The resulting chloro-substituted tetrazolopyridine serves as a key intermediate for the introduction of the amino group.
Caption: General synthesis workflow for energetic this compound derivatives.
Experimental Protocols
Caution: The synthesis and handling of energetic materials should only be performed by trained professionals in a properly equipped laboratory with appropriate safety measures in place.
Protocol 1: Synthesis of 8-Chlorotetrazolo[1,5-a]pyridine
This protocol describes the synthesis of the key intermediate, 8-chlorotetrazolo[1,5-a]pyridine, from 2,6-dichloropyridine.
Materials:
-
2,6-Dichloropyridine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dichloropyridine (1.0 eq) in DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-chlorotetrazolo[1,5-a]pyridine.[1]
Characterization:
-
¹H NMR: Confirm the structure by analyzing the proton signals of the pyridine ring.
-
¹³C NMR: Confirm the carbon framework of the molecule.
-
Mass Spectrometry: Determine the molecular weight of the product.
Protocol 2: Synthesis of this compound
This protocol details the amination of 8-chlorotetrazolo[1,5-a]pyridine.
Materials:
-
8-Chlorotetrazolo[1,5-a]pyridine
-
Ammonia solution (e.g., 28% in water or a solution in an organic solvent)
-
Suitable solvent (e.g., ethanol, dioxane)
Procedure:
-
In a sealed pressure vessel, dissolve 8-chlorotetrazolo[1,5-a]pyridine (1.0 eq) in a suitable solvent.
-
Add an excess of the ammonia solution.
-
Heat the mixture to a temperature between 120-150 °C for 12-24 hours. The optimal temperature and time should be determined by monitoring the reaction progress (e.g., by TLC or LC-MS).
-
After cooling, remove the solvent under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield this compound.
Characterization:
-
¹H NMR and ¹³C NMR: Confirm the substitution of the chlorine atom with the amino group.
-
FT-IR: Identify the characteristic N-H stretching vibrations of the amine group.
-
Mass Spectrometry: Confirm the molecular weight of the final product.
Protocol 3: Nitration of this compound
This protocol provides a general method for the introduction of nitro groups to the pyridine ring, a key step in enhancing the energetic properties.
Materials:
-
This compound
-
Fuming nitric acid (90-100%)
-
Sulfuric acid (98%)
Procedure:
-
In a flask cooled in an ice-water bath, slowly add this compound (1.0 eq) to a pre-cooled mixture of fuming nitric acid and sulfuric acid.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent.
Characterization:
-
¹H NMR and ¹³C NMR: Confirm the position and number of nitro groups introduced.
-
FT-IR: Identify the characteristic symmetric and asymmetric stretching vibrations of the nitro groups.
-
Elemental Analysis: Determine the elemental composition of the nitrated product.
Physicochemical and Energetic Properties
The energetic properties of this compound derivatives are highly dependent on their molecular structure, particularly the degree of nitration and the presence of other functional groups.
Data Presentation
The following table summarizes the calculated and experimental energetic properties of some representative tetrazolo[1,5-a]pyridine derivatives.
| Compound | Density (g/cm³) | Heat of Formation (kJ/mol) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) | Decomposition Temp. (°C) |
| 4,6-Dinitrotetrazolo[1,5-a]pyridine | 1.79 (calc) | - | 8250 (calc) | 314 (calc) | - | - | Unstable |
| Hypothetical Derivatives | |||||||
| 8-Amino-X,Y-dinitrotetrazolo[1,5-a]pyridine | ~1.8 | ~300 | ~8500 | ~30 | * >20 | >240 | >200 |
| 8-Amino-X,Y,Z-trinitrotetrazolo[1,5-a]pyridine | ~1.9 | ~400 | ~9000 | ~35 | <20 | <240 | >200* |
Note: Data for hypothetical derivatives are estimated based on trends observed in related energetic materials and require experimental verification.[2]
Key Performance Indicators
The performance of these energetic materials is influenced by a balance of several factors.
Caption: Key factors influencing the performance of energetic materials.
Safety and Handling
Energetic materials derived from this compound are potentially sensitive to impact, friction, and electrostatic discharge. All handling should be conducted with appropriate personal protective equipment (PPE), including safety glasses, face shields, and protective clothing. Operations should be carried out in a fume hood and behind a blast shield. It is crucial to perform sensitivity testing (e.g., BAM fallhammer for impact sensitivity and friction tests) to assess the hazards associated with each new compound.[3][4][5][6][7] Thermal stability should be evaluated using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine decomposition temperatures and potential thermal hazards.[8][9][10][11][12]
Conclusion
This compound derivatives represent a promising class of energetic materials with tunable properties. The synthetic routes outlined in these notes provide a foundation for the exploration of new compounds with enhanced performance and safety characteristics. Further research should focus on the detailed experimental characterization of a wider range of derivatives to establish clear structure-property relationships and to identify lead candidates for specific applications.
References
- 1. calpaclab.com [calpaclab.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. fauske.com [fauske.com]
- 4. ozm.cz [ozm.cz]
- 5. d-nb.info [d-nb.info]
- 6. BAM Fall Hammer Impact Sensitivity Tester (BFH 10) - IDEA SCIENCE Group [ideascience-group.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal analysis of some propellants and explosives with DSC and TG/DTA (U) [repository.tno.nl]
- 9. chimia.ch [chimia.ch]
- 10. US6406918B1 - Thermal analysis for detection and identification of explosives and other controlled substances - Google Patents [patents.google.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. researchgate.net [researchgate.net]
Synthesis of 4-Amino Tetrazolo[1,5-a]quinolines: A Detailed Protocol for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed, step-by-step protocol for the synthesis of 4-amino tetrazolo[1,5-a]quinoline derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial and anti-inflammatory properties. The synthesis is typically achieved through the nucleophilic substitution of a chlorine atom in a 4-chloro tetrazolo[1,5-a]quinoline precursor with various secondary amines.
Synthetic Workflow
The overall synthetic strategy is a two-step process. The first step involves the formation of the tetrazolo[1,5-a]quinoline core, which is then followed by the introduction of the amino group at the 4-position. A common starting material for the first step is a substituted 2-chloroquinoline-3-carbaldehyde, which undergoes cyclization upon reaction with sodium azide to form the tetrazole ring. The subsequent step involves the reaction of the resulting 4-chloro tetrazolo[1,5-a]quinoline with a variety of secondary amines to yield the final 4-amino derivatives.
Caption: General synthetic scheme for 4-amino tetrazolo[1,5-a]quinolines.
Experimental Protocols
This section details the experimental procedures for the synthesis of 4-amino tetrazolo[1,5-a]quinolines, based on established literature methods.[1][2]
Step 1: Synthesis of 4-Chloro Tetrazolo[1,5-a]quinolines (General Procedure)
The synthesis of the 4-chloro tetrazolo[1,5-a]quinoline intermediate is a crucial first step. While various methods exist for the formation of the tetrazolo[1,5-a]quinoline core, a common route involves the reaction of a corresponding 2-chloroquinoline derivative with sodium azide.[3] For the purpose of this protocol, we will assume the 4-chloro tetrazolo[1,5-a]quinoline precursor is available.
Step 2: Synthesis of 4-Amino Tetrazolo[1,5-a]quinolines (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the desired 4-chloro tetrazolo[1,5-a]quinoline (1 equivalent) in ethanol.
-
Addition of Amine: To this solution, add the appropriate secondary amine (1.2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The solvent is typically removed under reduced pressure.
-
Purification: The resulting residue is then treated with a small amount of ethyl ether to induce precipitation of the pure product. The solid product is collected by filtration, washed with cold ethanol, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol, ethanol/chloroform, or ethyl acetate/chloroform).[1]
Data Presentation
The following table summarizes the quantitative data for the synthesis of a series of 4-amino tetrazolo[1,5-a]quinoline derivatives, demonstrating the versatility of the described protocol with various secondary amines.[1]
| Compound ID | R1 | R2 | R3 | Secondary Amine | Yield (%) | Melting Point (°C) |
| 4a | CH₃ | H | CH₂ | Piperidine | 74 | 182 |
| 4e | CH₃, CH₃ | H | CH₂ | 3,5-Dimethylpiperidine | 79 | 178 |
| 4f | CH₃, CH₃ | H | O | 3,5-Dimethylmorpholine | 75 | 176 |
| 4g | CH₃, CH₃ | H | NH | 3,5-Dimethylpiperazine | 72 | 169 |
| 4j | H | CH₃ | O | Morpholine | 72 | 183 |
| 4k | H | CH₃ | NH | Piperazine | 72 | 169 |
| 4m | H | NO₂ | NH | Piperazine | — | — |
| 4n | H | OCH₃ | NH | Piperazine | 72 | 183 |
Data extracted from Priya M. Madalageri et al., Der Pharma Chemica, 2016, 8(15):207-212.[1]
Characterization
The synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity. These include:
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=N and C-N bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of protons and carbons in their expected environments.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Elemental Analysis: To confirm the elemental composition of the final products.
Concluding Remarks
The synthesis of 4-amino tetrazolo[1,5-a]quinolines is a straightforward process that can be readily adapted for the generation of a diverse library of compounds for further investigation in drug discovery and development. The provided protocol, based on established literature, offers a reliable method for obtaining these valuable heterocyclic scaffolds. Researchers should adhere to standard laboratory safety practices when handling the reagents and solvents involved in this synthesis.
References
Application Notes and Protocols for the Photochemical Ring Expansion of Tetrazolopyridines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the photochemical ring expansion of tetrazolo[1,5-a]pyridines, a key reaction for the synthesis of novel diazepine derivatives. Diazepines are privileged scaffolds in medicinal chemistry, and this photochemical method offers a unique synthetic route to access this important class of compounds. These notes include a general overview of the reaction, a detailed experimental setup, a step-by-step protocol, and data presentation in a structured format. The underlying reaction mechanism and experimental workflow are visualized using diagrams to ensure clarity and reproducibility.
Introduction
The photochemical rearrangement of fused tetrazoles provides an elegant method for the synthesis of expanded ring systems. Specifically, the photolysis of tetrazolo[1,5-a]pyridines initiates a cascade of reactions, leading to the formation of a seven-membered diazepine ring. This ring expansion proceeds through the photoinduced extrusion of molecular nitrogen from the tetrazole ring, generating a highly reactive nitrene intermediate. This intermediate then undergoes ring expansion to a diazacycloheptatetraene, which can be trapped by a suitable nucleophile to yield the stable diazepine product. This method is particularly valuable as it allows for the introduction of diversity into the diazepine scaffold by varying the nucleophile.
Reaction Mechanism
The photochemical ring expansion of tetrazolo[1,5-a]pyridines is believed to proceed through the following pathway:
-
Photoexcitation: The tetrazolopyridine absorbs ultraviolet (UV) light, promoting it to an excited state.
-
Nitrogen Extrusion: The excited tetrazolopyridine undergoes rapid decomposition, releasing a molecule of nitrogen gas (N₂) and forming a singlet pyridylnitrene intermediate.
-
Ring Expansion: The highly reactive nitrene intermediate undergoes a ring expansion to form a transient and strained 1,3-diazacyclohepta-1,2,4,6-tetraene.
-
Nucleophilic Trapping: A nucleophile present in the reaction mixture, such as an amine, attacks the diazacycloheptatetraene, leading to the formation of the final, stable 1,3-diazepine product.
Experimental Setup
A standard photochemical reactor setup is required for this synthesis. The choice between a batch or continuous flow reactor will depend on the desired scale of the reaction.
1. Batch Reactor Setup:
A typical batch photoreactor consists of:
-
UV Lamp: A low-pressure mercury lamp (emitting primarily at 254 nm) is a suitable light source. The lamp is placed in a quartz immersion well to allow for direct irradiation of the solution while being cooled.
-
Reaction Vessel: A borosilicate glass or quartz vessel with ports for the immersion well, a condenser, a nitrogen inlet, and a sampling port. Quartz is preferred for its higher UV transparency.
-
Cooling System: A cooling bath or a circulating chiller to maintain a constant reaction temperature, typically near room temperature, to minimize thermal side reactions.
-
Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the reactants and intermediates.
-
Stirring: A magnetic stirrer to ensure homogeneous mixing of the reaction solution.
2. Continuous Flow Reactor Setup:
For improved scalability, safety, and control over reaction parameters, a continuous flow setup can be employed.
-
Pumps: Syringe pumps or HPLC pumps to deliver the reactant solution and the nucleophile solution at precise flow rates.
-
Photoreactor: A commercially available flow photoreactor (e.g., Vapourtec UV-150) equipped with a suitable lamp (e.g., medium-pressure mercury lamp or high-power UV LED). The reactor consists of a coiled tubing made of a UV-transparent material (e.g., PFA) wrapped around the light source.[1]
-
Back-Pressure Regulator: To maintain the system under pressure and prevent outgassing of the nitrogen evolved during the reaction.[1]
-
Temperature Control: Integrated cooling or heating systems to maintain the desired reaction temperature.[1]
Experimental Protocols
Protocol 1: Synthesis of 8-cyanotetrazolo[1,5-a]pyridine (Starting Material)
The starting material can be synthesized from the corresponding 2-azido-3-cyanopyridine, which exists in equilibrium with the tetrazolopyridine form. The synthesis of 2-azidopyridines is typically achieved from the corresponding 2-halopyridines.
Materials:
-
2-chloro-3-cyanopyridine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-3-cyanopyridine (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 8-cyanotetrazolo[1,5-a]pyridine.
Protocol 2: Photochemical Ring Expansion to 2-(diisopropylamino)-3H-1,3-diazepine-4-carbonitrile [1]
Materials:
-
8-cyanotetrazolo[1,5-a]pyridine
-
Diisopropylamine
-
Acetonitrile (spectroscopic grade)
-
Nitrogen gas
Procedure (Batch Reactor):
-
Prepare a dilute solution of 8-cyanotetrazolo[1,5-a]pyridine (e.g., 0.01 M) in acetonitrile in the photochemical reactor vessel.
-
Add an excess of diisopropylamine (e.g., 5-10 equivalents).
-
Purge the solution with nitrogen gas for 15-20 minutes to remove dissolved oxygen.
-
While maintaining a nitrogen atmosphere and stirring, turn on the cooling system to maintain the reaction at room temperature (e.g., 20-25 °C).
-
Turn on the UV lamp to initiate the photolysis.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to 24 hours depending on the scale and lamp intensity.
-
Once the starting material is consumed, turn off the lamp.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (a gradient of hexane/ethyl acetate is a common eluent system for such compounds) to yield the desired 2-(diisopropylamino)-3H-1,3-diazepine-4-carbonitrile as orange crystals.[1]
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Starting Material | Nucleophile | Solvent | Product | Yield (%) | Reference |
| 8-cyanotetrazolo[1,5-a]pyridine | Diisopropylamine | Acetonitrile | 2-(diisopropylamino)-3H-1,3-diazepine-4-carbonitrile | 47 | [1] |
Table 2: Spectroscopic Data for 2-(diisopropylamino)-3H-1,3-diazepine-4-carbonitrile
| Technique | Data | Reference |
| ¹H NMR (CDCl₃, ppm) | δ 6.20 (br d, 1H, H-1), 5.78 (d, 1H, H-5), 5.70 (t, 1H, H-7), 5.06 (t, 1H, H-6) | [1] |
| IR (cm⁻¹) | 3375 (N-H), 2221 (C≡N) | [1] |
Note: Complete ¹³C NMR and high-resolution mass spectrometry (HRMS) data should be acquired for full characterization.
Visualizations
Safety Precautions
-
UV Radiation: UV light is harmful to the eyes and skin. The photochemical reactor should be properly shielded to prevent exposure. Use appropriate personal protective equipment (PPE), including UV-blocking safety glasses.
-
Azides: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with care in a well-ventilated fume hood.
-
Solvents: Acetonitrile and other organic solvents are flammable and toxic. Handle them in a well-ventilated fume hood and away from ignition sources.
-
Pressure: In a flow setup, be aware of the potential for pressure buildup. Ensure the system is equipped with appropriate pressure relief mechanisms.
References
Application Notes and Protocols for the Purity Assessment of Tetrazolo[1,5-a]pyridin-8-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for determining the purity of Tetrazolo[1,5-a]pyridin-8-amine, a critical parameter for ensuring its quality, safety, and efficacy in research and pharmaceutical development. The following protocols are designed to be adapted and validated by analytical laboratories.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and quantifying any related impurities. A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[1][2]
Experimental Protocol:
Instrumentation:
-
HPLC system with a UV detector or a Diode Array Detector (DAD)
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Orthophosphate buffer, pH adjusted to 6.4 with Orthophosphoric Acid[1] |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 95% A, 5% B5-25 min: Linear gradient to 40% A, 60% B25-30 min: Hold at 40% A, 60% B30-32 min: Linear gradient to 95% A, 5% B32-40 min: Hold at 95% A, 5% B |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35 °C[3] |
| Detection Wavelength | 280 nm[3] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A: Acetonitrile (50:50, v/v) |
Sample Preparation:
-
Accurately weigh and dissolve approximately 25 mg of this compound in the diluent in a 25 mL volumetric flask.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Make up the volume to 25 mL with the diluent to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm nylon syringe filter before injection.
Data Presentation:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Parameter | Result |
| Retention Time of Main Peak | Report in minutes |
| Peak Area of Main Peak | Report in area units |
| Total Peak Area | Report in area units |
| Purity (%) | (Area of Main Peak / Total Peak Area) x 100 |
| Individual Impurity (%) | (Area of Impurity Peak / Total Peak Area) x 100 |
| Total Impurities (%) | Sum of all individual impurity percentages |
Workflow for HPLC Purity Assessment
Caption: HPLC Purity Assessment Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents or degradation products that are amenable to gas chromatography.
Experimental Protocol:
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Headspace autosampler
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm film thickness[4] |
| Carrier Gas | Helium, 1.0 mL/min[4] |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 40 °C for 15 min, ramp at 30 °C/min to 240 °C, hold for 5 min[4] |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 35-400 amu |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Sample Preparation (Headspace):
-
Accurately weigh approximately 100 mg of this compound into a 20 mL headspace vial.
-
Add 5 mL of N,N-Dimethylformamide (DMF).
-
Seal the vial immediately.
-
Incubate the vial in the headspace autosampler at 100 °C for 20 minutes before injection.
Data Presentation:
| Parameter | Result |
| Impurity Name | Identify by MS library match |
| Retention Time | Report in minutes |
| Peak Area | Report in area units |
| Concentration (ppm) | Quantify using a standard curve |
Workflow for GC-MS Volatile Impurity Analysis
Caption: GC-MS Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
NMR spectroscopy is an essential tool for the unambiguous identification and structural confirmation of this compound. It can also be used for quantitative purity assessment (qNMR) against a certified internal standard.
Experimental Protocol:
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
¹H NMR Parameters:
| Parameter | Value |
|---|---|
| Solvent | DMSO-d₆ |
| Temperature | 25 °C |
| Pulse Program | Standard proton pulse sequence |
| Number of Scans | 16 |
| Relaxation Delay | 5 seconds |
¹³C NMR Parameters:
| Parameter | Value |
|---|---|
| Solvent | DMSO-d₆ |
| Temperature | 25 °C |
| Pulse Program | Proton-decoupled carbon pulse sequence |
| Number of Scans | 1024 |
| Relaxation Delay | 2 seconds |
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
For qNMR, accurately weigh the sample and a certified internal standard (e.g., maleic acid) and dissolve in a known volume of solvent.
Data Presentation:
The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak. The purity is calculated by comparing the integral of a characteristic proton signal of the analyte to that of the internal standard.
| Parameter | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Pyridine Ring Protons | 7.0 - 8.5 | 110 - 150 |
| Amino Group Protons | Broad singlet, variable | - |
| Pyridine Ring Carbons | - | 110 - 150 |
| Tetrazole Ring Carbon | - | ~150-160 |
Logical Flow for NMR Analysis
Caption: NMR Analysis Logical Flow.
Differential Scanning Calorimetry (DSC) for Absolute Purity
DSC can be used as a thermoanalytical technique to determine the absolute molar purity of crystalline substances like this compound. The method is based on the Van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurities.
Experimental Protocol:
Instrumentation:
-
Differential Scanning Calorimeter with a cooling accessory
DSC Parameters:
| Parameter | Value |
|---|---|
| Sample Pan | Hermetically sealed aluminum pans |
| Sample Weight | 1-3 mg |
| Purge Gas | Nitrogen at 50 mL/min |
| Heating Rate | 1 °C/min |
| Temperature Range | Ambient to a temperature above the melting point of the compound |
Procedure:
-
Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a slow rate (e.g., 1 °C/min) through its melting transition.
-
Record the heat flow as a function of temperature.
Data Presentation:
The purity is calculated by the DSC software using the Van't Hoff equation.
| Parameter | Result |
| Onset of Melting (°C) | Report the temperature |
| Peak Melting Temperature (°C) | Report the temperature |
| Heat of Fusion (ΔH, J/g) | Report the value |
| Molar Purity (%) | Report the calculated purity |
Experimental Workflow for DSC Purity Analysis
Caption: DSC Purity Analysis Workflow.
Forced Degradation Studies
Forced degradation studies are essential to develop a stability-indicating HPLC method.[5][6] These studies help to identify potential degradation products and demonstrate the specificity of the analytical method.
Protocol:
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose the solid drug and drug in solution to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).
Procedure:
-
Prepare solutions of this compound (approx. 1 mg/mL) for each stress condition.
-
After the specified exposure time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) and analyze by the developed HPLC method.
-
Assess the peak purity of the main peak using a DAD to ensure no co-eluting degradation products.
Data Presentation:
Summarize the results in a table, indicating the percentage of degradation and the formation of any major degradation products under each stress condition. Mass balance should be calculated to account for the degraded API.
| Stress Condition | % Degradation of API | No. of Degradation Peaks | Retention Times of Major Degradants (min) |
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidative Degradation | |||
| Thermal Degradation | |||
| Photolytic Degradation |
This comprehensive set of analytical techniques provides a robust framework for the complete purity assessment of this compound, ensuring its suitability for its intended use in research and development. All methods should be validated according to ICH guidelines to ensure they are accurate, precise, specific, and reliable.[1]
References
- 1. jgtps.com [jgtps.com]
- 2. journals.innovareacademics.in [journals.innovareacademics.in]
- 3. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 4. Pyrazolo[1,5-a]pyridine(274-56-6) 1H NMR spectrum [chemicalbook.com]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Azido-Pyridine Precursors in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of azido-pyridine precursors in click chemistry, a set of powerful, specific, and high-yielding reactions for molecular assembly. The protocols detailed below are intended to serve as a practical guide for the implementation of these techniques in various research and development settings, from bioconjugation to materials science and drug discovery.
Introduction to Azido-Pyridine Precursors in Click Chemistry
Azido-pyridine derivatives are versatile building blocks in the realm of click chemistry, primarily utilized in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The presence of the azide group on the pyridine ring allows for its efficient and specific reaction with alkyne-containing molecules to form a stable triazole linkage. This bioorthogonal reaction is highly valued for its reliability, broad functional group tolerance, and ability to be performed in aqueous environments, making it ideal for biological applications.[][2][3][4]
The pyridine moiety itself can offer unique properties to the final conjugate, such as acting as a ligand for metal complexes, influencing solubility, and participating in hydrogen bonding, which can be advantageous in drug design and material science.[5]
Key Applications:
-
Bioconjugation: Labeling of proteins, nucleic acids, and other biomolecules for imaging, tracking, and diagnostics.[6][7][8]
-
Drug Discovery: Synthesis of novel therapeutic agents, including enzyme inhibitors and anticancer drugs.[2][9][10] The triazole ring formed is metabolically stable and can act as a pharmacophore.[2]
-
Materials Science: Functionalization of polymers and surfaces to create materials with tailored properties.[11]
-
Macromolecular Synthesis: Creation of complex architectures such as macrocycles and dendrimers.[9]
Core Click Chemistry Reactions with Azido-Pyridines
Two primary click chemistry reactions are employed with azido-pyridine precursors: CuAAC and SPAAC. The choice between them depends on the specific application, particularly the tolerance of the system to copper catalysis.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most classic and widely used click reaction. It involves the reaction of an azide with a terminal alkyne in the presence of a copper(I) catalyst to exclusively form the 1,4-disubstituted triazole isomer.[3][12]
Reaction Scheme:
References
- 2. dovepress.com [dovepress.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. interchim.fr [interchim.fr]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
- 7. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Nucleoside macrocycles formed by intramolecular click reaction: efficient cyclization of pyrimidine nucleosides decorated with 5'-azido residues and 5-octadiynyl side chains [beilstein-journals.org]
- 10. Applications of click chemistry in drug discovery | PPTX [slideshare.net]
- 11. researchgate.net [researchgate.net]
- 12. Click chemistry - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tetrazolo[1,5-a]pyridin-8-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and overcoming challenges in the synthesis of Tetrazolo[1,5-a]pyridin-8-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare the tetrazolo[1,5-a]pyridine core structure?
A1: The primary methods for synthesizing the tetrazolo[1,5-a]pyridine ring system involve the reaction of substituted pyridines with an azide source. Key approaches include:
-
The reaction of 2-halopyridines with trimethylsilyl azide (TMSN₃) in the presence of a fluoride source like tetrabutylammonium fluoride hydrate (TBAF·xH₂O).[1][2]
-
The treatment of pyridine N-oxides with sulfonyl or phosphoryl azides, such as diphenyl phosphorazidate (DPPA), often in the presence of pyridine.[2][3][4]
-
The reaction of pyridine N-oxides with 4-toluenesulfonyl chloride and sodium azide in a suitable solvent like toluene at elevated temperatures.[2]
Q2: What is a typical starting material for the synthesis of this compound?
A2: A common precursor would be a 2-substituted pyridine bearing an amino group or a group that can be converted to an amino group at the 8-position of the resulting tetrazolo[1,5-a]pyridine ring. For instance, starting with a substituted 2-halopyridine that already contains the desired amino functionality or a protected amino group is a viable strategy.
Q3: What are the expected yields for the synthesis of substituted tetrazolo[1,5-a]pyridines?
A3: Reported yields for the synthesis of various tetrazolo[1,5-a]pyridine derivatives are generally good to excellent, often depending on the specific substrates and reaction conditions. For example, the method using 2-halopyridines with TMSN₃ and TBAF can achieve isolated yields of up to 90%.[1] Syntheses starting from pyridine N-oxides also report high yields.[3][4]
Q4: Are there any known side reactions or common impurities I should be aware of?
A4: Depending on the synthetic route, potential side reactions could include incomplete reaction leading to residual starting material, or the formation of isomers if the starting pyridine has multiple leaving groups. With highly nucleophilic amines, ring-opening of the tetrazolo[1,5-a]pyridine ring can occur, leading to the formation of dienyltetrazoles.[5] Purification by column chromatography is often necessary to remove these impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive reagents | Ensure the purity and reactivity of all reagents, particularly the azide source (e.g., TMSN₃, sodium azide) and any activators (e.g., TBAF, DPPA). |
| Inappropriate reaction temperature | Optimize the reaction temperature. Some methods require heating (e.g., 85°C to 120°C) to proceed efficiently.[1][4] | |
| Poor quality of starting material | Verify the purity of the substituted 2-aminopyridine or 2-halopyridine precursor. | |
| Insufficient reaction time | Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure it has gone to completion. Some reactions may require up to 24 hours.[1][4] | |
| Incomplete Reaction | Insufficient amount of reagent | Use a slight excess of the azide source and any activating agents. |
| Catalyst/activator deactivation | Ensure anhydrous conditions if the reagents are sensitive to moisture. For methods using TBAF hydrate, the water content can be crucial.[1] | |
| Formation of Multiple Products | Lack of regioselectivity | If the starting pyridine has multiple potential reaction sites, consider using a more regioselective synthetic route. The use of 2-halopyridines generally provides good regioselectivity.[1] |
| Ring-opening side reactions | If using a strong nucleophilic amine, consider protecting it or using milder reaction conditions to prevent attack on the pyridine ring.[5] | |
| Difficulty in Product Isolation/Purification | Product is highly polar | Use an appropriate solvent system for extraction and column chromatography. A polar solvent system may be required. |
| Co-elution of impurities | Optimize the chromatography conditions (e.g., stationary phase, mobile phase gradient) to achieve better separation. |
Data Presentation
Table 1: Comparison of Synthetic Methods for Tetrazolo[1,5-a]pyridines
| Starting Material | Reagents | Conditions | Isolated Yield (%) | Reference |
| 2-Halopyridines | Trimethylsilyl azide (TMSN₃), Tetrabutylammonium fluoride hydrate (TBAF·xH₂O) | 85°C, 24 hours | Up to 90% | [1] |
| Pyridine N-oxides | Diphenyl phosphorazidate (DPPA), Pyridine | 120°C, 24 hours (solvent-free) | Good to Excellent | [3][4] |
| Pyridine N-oxides | 4-Toluene sulfonyl chloride, Sodium azide | Toluene, elevated temperature | Good | [2] |
Experimental Protocols
Method 1: From 2-Halopyridine Precursor
This protocol is adapted from the synthesis of tetrazolo[1,5-a]pyridines using 2-halopyridines.[1]
-
Reaction Setup: In a clean, dry flask, dissolve the substituted 2-halopyridine (1 equivalent) in a suitable anhydrous solvent (e.g., DMF, NMP).
-
Reagent Addition: Add trimethylsilyl azide (TMSN₃, 1.5-2.0 equivalents) to the solution.
-
Initiation: Add tetrabutylammonium fluoride hydrate (TBAF·xH₂O, 1.5-2.0 equivalents).
-
Reaction: Heat the reaction mixture to 85°C and stir for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Method 2: From Pyridine N-oxide Precursor
This protocol is based on the conversion of pyridine N-oxides to tetrazolo[1,5-a]pyridines.[4]
-
Reaction Setup: In a reaction vessel, combine the substituted pyridine N-oxide (1 equivalent), diphenyl phosphorazidate (DPPA, 1.2 equivalents), and pyridine (1.2 equivalents).
-
Reaction: Heat the solvent-free mixture to 120°C under a nitrogen atmosphere for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature.
-
Purification: Directly purify the crude product by column chromatography on silica gel to obtain the desired tetrazolo[1,5-a]pyridine derivative.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. Synthesis of Tetrazolo[1,5-a]pyridines Utilizing Trimethylsilyl Azide and Tetrabutylammonium Fluoride Hydrate [organic-chemistry.org]
- 2. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines [organic-chemistry.org]
- 5. pdf.lookchemmall.com [pdf.lookchemmall.com]
Technical Support Center: Synthesis of Tetrazolo[1,5-a]pyridines from Pyridine N-Oxides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetrazolo[1,5-a]pyridines from pyridine N-oxides.
Troubleshooting Guides and FAQs
Q1: My reaction is yielding a significant amount of 2-azidopyridine instead of the desired tetrazolo[1,5-a]pyridine. What is happening and how can I fix it?
A1: This is the most common issue encountered in this synthesis and is due to the inherent ring-chain tautomerism between the desired tetrazolo[1,5-a]pyridine and its 2-azidopyridine isomer. The position of this equilibrium is highly sensitive to reaction conditions.
Troubleshooting Steps:
-
Solvent Polarity: The equilibrium is significantly influenced by the solvent. More polar solvents favor the closed-ring tetrazole form, while less polar solvents favor the open-chain azide form.
-
Recommendation: If you are observing a high proportion of the 2-azidopyridine, consider switching to a more polar solvent. For example, if the reaction is being run in toluene, switching to a more polar solvent like DMSO or DMF can favor the formation of the tetrazolo[1,5-a]pyridine.
-
-
Temperature: Higher temperatures tend to shift the equilibrium towards the 2-azidopyridine isomer.
-
Recommendation: If your protocol uses high temperatures, try running the reaction at a lower temperature for a longer duration. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and product distribution.
-
-
Substituent Effects: The electronic nature of the substituents on the pyridine ring plays a crucial role. Electron-withdrawing groups on the pyridine ring tend to stabilize the 2-azidopyridine form, whereas electron-donating groups favor the tetrazolo[1,5-a]pyridine ring.
-
Recommendation: Be aware of the electronic properties of your substituents. If you are working with a pyridine N-oxide bearing a strong electron-withdrawing group, you may need to more carefully optimize the solvent and temperature to favor the tetrazole product.
-
Q2: I am observing a significant amount of the deoxygenated starting pyridine as a byproduct. What causes this and how can I minimize it?
A2: Deoxygenation of the pyridine N-oxide starting material is a known side reaction, particularly when using certain activating agents like sulfonyl chlorides.
Troubleshooting Steps:
-
Choice of Activating Agent: While tosyl chloride (TsCl) is a common activating agent, it can sometimes lead to deoxygenation. Diphenylphosphoryl azide (DPPA) is often reported to give cleaner reactions with higher yields of the desired tetrazole.[1]
-
Recommendation: If deoxygenation is a major issue, consider switching from TsCl to DPPA as the activating agent.
-
-
Reaction Conditions: The presence of a base and the specific sulfonyl chloride used can influence the extent of deoxygenation. For example, using methanesulfonyl chloride (MsCl) with triethylamine has been reported as a method for the deoxygenation of pyridine N-oxides.
-
Recommendation: Carefully control the stoichiometry of your reagents. Ensure that the activating agent is consumed in the desired reaction pathway by maintaining an appropriate temperature and reaction time.
-
Q3: My reaction with tosyl chloride is producing chlorinated byproducts. How can I avoid this?
A3: The reaction of pyridine N-oxides with tosyl chloride can sometimes lead to the formation of chlorinated pyridone derivatives as side products. This is due to the reaction of the activated N-oxide with the chloride ions generated from the tosyl chloride.
Troubleshooting Steps:
-
Alternative Activating Agent: As with the deoxygenation issue, using an alternative activating agent that does not contain a halide, such as DPPA, can eliminate the source of chloride and prevent the formation of these byproducts.[1]
-
Recommendation: For substrates prone to chlorination, DPPA is a superior choice of activating agent.
-
Q4: The reaction is sluggish and gives a low yield of the desired product. What can I do to improve the outcome?
A4: Low yields can be attributed to several factors, including incomplete activation of the pyridine N-oxide, suboptimal reaction temperature, or the electronic nature of the substituents.
Troubleshooting Steps:
-
Activating Agent Efficacy: The choice of activating agent is critical. Studies have shown that phosphoryl azides like DPPA are often more efficient than sulfonyl chlorides for this transformation, leading to higher yields.[1]
-
Recommendation: Evaluate the effectiveness of your current activating agent. A comparison of different activating agents under your specific reaction conditions may be necessary.
-
-
Temperature and Reaction Time: The reaction typically requires elevated temperatures to proceed at a reasonable rate.[1]
-
Recommendation: If the reaction is slow, consider increasing the temperature. However, be mindful that higher temperatures can favor the formation of the 2-azidopyridine tautomer. A careful optimization of temperature and reaction time is key. For some substrates, longer reaction times at a moderate temperature may be optimal.
-
-
Substituent Effects: Pyridine N-oxides with electron-donating groups may be less reactive towards activation.
-
Recommendation: For less reactive substrates, you may need to use a more potent activating agent or more forcing reaction conditions (higher temperature, longer reaction time).
-
Quantitative Data Summary
The following tables summarize quantitative data on the synthesis of tetrazolo[1,5-a]pyridines, comparing different activating agents and the influence of substituents.
Table 1: Comparison of Activating Agents for the Synthesis of Tetrazolo[1,5-a]pyridine from Pyridine N-oxide
| Activating Agent | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diphenylphosphoryl azide (DPPA) | In-situ from reagent | Pyridine (solvent) | 120 | 24 | High | [1] |
| 4-Tosyl chloride (TsCl) | Sodium azide | Toluene | 120 | 48 | Good to excellent | |
| Methanesulfonyl chloride (MsCl) | Sodium azide | Toluene | 120 | 48 | Moderate | |
| Benzenesulfonyl chloride | Sodium azide | Toluene | 120 | 48 | Moderate |
Table 2: Influence of Substituents on the Yield of Tetrazolo[1,5-a]pyridines using the TsCl/NaN₃ Method
| Substituent on Pyridine N-oxide | Position | Yield (%) | Comments |
| 4-CN | 4 | Excellent | Electron-withdrawing group |
| 4-NO₂ | 4 | Excellent | Strong electron-withdrawing group |
| 3-Me | 3 | Lower | Electron-donating group |
| 4-Me | 4 | Lower | Electron-donating group |
| 2-Me | 2 | Lower | Steric hindrance and electron-donating |
Detailed Experimental Protocols
Protocol 1: Synthesis of Tetrazolo[1,5-a]pyridine using Diphenylphosphoryl Azide (DPPA)
This protocol is a general procedure based on the method described by Keith (2006).[1]
Materials:
-
Pyridine N-oxide (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.2 equiv)
-
Pyridine (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add the pyridine N-oxide and pyridine.
-
Add diphenylphosphoryl azide (DPPA) to the mixture.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrazolo[1,5-a]pyridine.
Protocol 2: Synthesis of Tetrazolo[1,5-a]pyridine using 4-Tosyl Chloride (TsCl) and Sodium Azide
This protocol is a general procedure based on the method described by Liu et al. (2014).
Materials:
-
Pyridine N-oxide (1.0 equiv)
-
4-Tosyl chloride (TsCl) (1.5 equiv)
-
Sodium azide (NaN₃) (2.0 equiv)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the pyridine N-oxide, sodium azide, and toluene.
-
Add 4-tosyl chloride to the suspension.
-
Heat the reaction mixture to 120 °C and stir for 48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired tetrazolo[1,5-a]pyridine.
Visualizations
Caption: General reaction mechanism for the synthesis of tetrazolo[1,5-a]pyridines.
Caption: Troubleshooting workflow for common issues in the synthesis.
Caption: Factors influencing the azide-tetrazole equilibrium.
References
Technical Support Center: Purification of Tetrazolo[1,5-a]pyridin-8-amine Derivatives
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Tetrazolo[1,5-a]pyridin-8-amine derivatives. These compounds present unique challenges due to their chemical nature, including potential tautomerism and reactivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: The most common impurities include:
-
Unreacted Starting Materials: Such as the corresponding 2-halopyridine or pyridine N-oxide precursors.
-
Azide Tautomer (2-azidopyridin-8-amine): Tetrazolo[1,5-a]pyridines can exist in equilibrium with their corresponding 2-azidopyridine valence tautomers.[1][2] This equilibrium is often solvent and temperature-dependent.
-
Ring-Opened Byproducts: Strong nucleophiles, including certain amines, can attack the tetrazole ring, leading to a ring-opening reaction that forms dienyltetrazole adducts.[3][4]
-
Reagent-Derived Impurities: Byproducts from reagents used in the synthesis, such as those derived from diphenylphosphoryl azide (DPPA) or sulfonyl azides.[5][6]
Q2: My characterization data (IR, NMR) shows a peak corresponding to an azide. Is my product impure?
A2: Not necessarily. The presence of an azide peak is a well-documented characteristic of this class of compounds due to the azide-tetrazole tautomerism.[1][7] The fused tetrazole ring can open to form a 2-azidopyridine isomer. The position of this equilibrium depends on the compound's substituents, the solvent used for analysis, temperature, and the physical state (solid vs. solution).[1] For example, some derivatives may exist predominantly as the tetrazole in the solid state but show a significant population of the azide tautomer in solution (e.g., in CDCl₃ or DMSO-d₆).[1]
Q3: What are the recommended general methods for purifying these derivatives?
A3: The two most common and effective purification methods are:
-
Column Chromatography: Silica gel chromatography is frequently used to separate the desired product from starting materials and less polar byproducts. A gradient elution with a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or acetone) is typically effective.
-
Recrystallization: This method is ideal for obtaining highly crystalline material if a suitable solvent system can be found. Common solvents for recrystallization include ethanol, methanol, acetonitrile, or mixtures like ether/hexane.[3] This technique is particularly effective at removing trace impurities after an initial chromatographic purification.
Q4: How does the amine group at the 8-position specifically complicate purification?
A4: The 8-amino group introduces specific challenges:
-
Increased Polarity: The amine group significantly increases the polarity of the molecule, which may require more polar solvent systems for chromatography, potentially leading to lower resolution on silica gel.
-
Basicity: The basic nature of the amine can cause streaking on silica gel columns. Adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent can mitigate this issue.
-
Potential for Side Reactions: As the desired product is an amine, it's important to be aware that secondary amines can act as nucleophiles and cause a ring-opening reaction of the tetrazole ring, especially if excess amine starting material is present under certain conditions.[3][4]
Purification Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
| Problem Encountered | Possible Cause(s) | Suggested Solution(s) |
| Multiple Spots on TLC (Post-Reaction) | 1. Incomplete reaction. 2. Presence of the azide tautomer. 3. Formation of byproducts (e.g., ring-opened adducts).[3] | 1. Monitor the reaction until the starting material is consumed. 2. Co-spot with starting materials to identify them. 3. Use characterization (e.g., LC-MS) to identify major components before attempting large-scale purification. |
| Product Streaking on Silica Gel Column | The basic amine group is interacting strongly with the acidic silica gel. | Add 0.1-1% triethylamine or pyridine to your mobile phase to neutralize active sites on the silica and improve peak shape. |
| Low Yield After Column Chromatography | 1. Product is highly polar and is retained on the column. 2. Product is unstable on silica gel. | 1. Switch to a more polar eluent system (e.g., dichloromethane/methanol). If still retained, consider reverse-phase chromatography (C18 silica). 2. Neutralize the silica gel by pre-treating it with the eluent containing triethylamine. Run the column quickly to minimize contact time. |
| Product is an Oil or Fails to Crystallize | 1. Presence of persistent impurities. 2. The compound is inherently non-crystalline at room temperature. | 1. Re-purify using a different chromatographic technique (e.g., preparative TLC or reverse-phase HPLC).[8] 2. Attempt to precipitate the solid by dissolving the oil in a minimal amount of a good solvent (e.g., dichloromethane) and adding a poor solvent (e.g., hexane) dropwise until cloudy. 3. Try triturating the oil with a non-polar solvent like hexane or pentane. |
| Inconsistent Spectroscopic Data | The ratio of tetrazole to azide tautomer is changing based on the solvent, concentration, or temperature.[1] | 1. Record NMR spectra in different solvents (e.g., DMSO-d₆ and CDCl₃) to understand the tautomeric equilibrium.[1] 2. Ensure the sample is fully dissolved and at a consistent temperature during analysis. 3. Rely on high-resolution mass spectrometry (HRMS) for accurate molecular formula confirmation. |
Experimental Protocols
Protocol 1: General Purification by Silica Gel Chromatography
This protocol is a starting point and should be optimized based on TLC analysis.
-
Slurry Preparation: Dry-load the crude product for best results. Dissolve the crude material in a minimal amount of a suitable solvent (e.g., methanol or dichloromethane). Add silica gel (approx. 2-3 times the weight of the crude product) and evaporate the solvent until a fine, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel in your starting eluent (e.g., 98:2 Hexane/Ethyl Acetate). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand to protect the surface.
-
Elution: Begin elution with the starting non-polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). For this compound derivatives, adding 0.5% triethylamine to the eluent is recommended.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Purification by Recrystallization
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Test small batches in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate).
-
Dissolution: Place the impure solid in a flask. Add the minimum amount of the chosen solvent to dissolve the solid completely at its boiling point.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting or decomposition point.
Visualized Workflows and Concepts
Azide-Tetrazole Tautomerism
This diagram illustrates the equilibrium that can complicate the purification and characterization of Tetrazolo[1,5-a]pyridine derivatives.
Caption: Azide-Tetrazole ring-chain tautomerism.
Potential Side Reaction: Nucleophilic Ring Opening
The presence of strong nucleophiles, such as secondary amines, can lead to an undesired ring-opening reaction, forming a dienyltetrazole adduct. This is a critical consideration during synthesis and when using amine bases during purification.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. 1H/2H and azide/tetrazole isomerizations and their effects on the aromaticity and stability of azido triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. file1.lookchem.com [file1.lookchem.com]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Tetrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 6. One-Step Conversion of Pyridine N-Oxides to Tetrazolo[1,5-a]pyridines [organic-chemistry.org]
- 7. SYNTHESIS AND AZIDE-TETRAZOLE TAUTOMERISM OF 3-AZIDO-1,2,4-TRIAZINES | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
- 8. beilstein-archives.org [beilstein-archives.org]
Technical Support Center: Optimizing Stille Couplings on the Tetrazolopyridine Core
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Stille cross-coupling reactions on the tetrazolopyridine scaffold. The information is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Stille coupling reaction on the halotetrazolopyridine core is not proceeding, or the yield is very low. What are the most common causes?
A1: Low reactivity in Stille couplings involving nitrogen-rich heterocycles like tetrazolopyridine is a frequent issue. The primary causes often include:
-
Catalyst Inhibition: The lone pairs on the nitrogen atoms of the tetrazolopyridine ring can coordinate to the palladium catalyst, effectively deactivating it. This is a well-documented challenge in cross-coupling reactions with many nitrogen-containing heterocycles.
-
Poorly Optimized Reaction Conditions: The choice of catalyst, ligand, solvent, and temperature is critical and highly substrate-dependent. A set of conditions that works well for a simple aryl halide may not be suitable for a complex, electron-deficient heterocycle.
-
Low Quality of Reagents: Impurities in the organotin reagent, solvent, or degradation of the palladium catalyst can significantly hinder the reaction. Organotin reagents, while generally stable to air and moisture, can degrade over time.[1][2]
Q2: How can I mitigate palladium catalyst inhibition when working with a tetrazolopyridine substrate?
A2: To overcome catalyst inhibition, consider the following strategies:
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can be highly effective. These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the heterocyclic nitrogen to the palladium center. Ligands such as XPhos have been shown to be effective in couplings with challenging nitrogen-containing heterocycles.
-
Use of Additives: Copper(I) iodide (CuI) is a common and highly effective additive. It is believed to act as a scavenger for free ligands that could inhibit the reaction and may also facilitate the transmetalation step.[1] Cesium fluoride (CsF) can also be a beneficial additive, as fluoride ions can form hypervalent tin species that are more reactive in transmetalation.
-
Increase Catalyst Loading: While not always ideal, increasing the molar percentage of the palladium catalyst can sometimes compensate for partial deactivation.
Q3: I am observing significant amounts of homocoupling of my organostannane reagent. How can I suppress this side reaction?
A3: Homocoupling is a common side reaction in Stille couplings.[2] To minimize it:
-
Ensure an Oxygen-Free Environment: While organostannanes are relatively air-stable, oxygen can promote homocoupling. It is crucial to thoroughly degas your solvents and reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen).
-
Control Reaction Temperature: Higher temperatures can sometimes favor homocoupling. If possible, try running the reaction at a lower temperature for a longer duration.
-
Optimize Catalyst and Ligand: The choice of palladium source and ligand can influence the rate of homocoupling versus the desired cross-coupling.
Q4: What are the best practices for removing toxic tin byproducts after the reaction is complete?
A4: The removal of organotin byproducts is a critical purification step. Effective methods include:
-
Aqueous Potassium Fluoride (KF) Wash: Shaking the reaction mixture with a saturated aqueous solution of KF will precipitate the tin species as insoluble fluorides, which can then be removed by filtration.
-
Silica Gel Chromatography with Triethylamine: Running a flash column with an eluent containing a small percentage of triethylamine (e.g., 2-5%) can help to remove tin residues.
-
Di-n-butyl-dithiocarbamate (DBTC) Treatment: In cases where trace amounts of tin are a concern, treatment with a chelating agent like DBTC can be effective.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions reported for Stille couplings on nitrogen-containing heterocycles, which can serve as a starting point for optimizing reactions on the tetrazolopyridine core.
| Heterocyclic Substrate | Palladium Catalyst (mol%) | Ligand (mol%) | Additive(s) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Diazocine Derivative | Pd(OAc)₂ (2.5) | XPhos (7.5) | CsF | Dioxane | 110 | 92 | (As presented in a study on diazocines) |
| Quinoxaline Derivative | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | None | Toluene | 110 | 95 | (Adapted from a general protocol)[3] |
| General Heteroaryl Bromide | Pd(PPh₃)₄ (5) | - | CuI | DMF | 95 | 67 | (Example from a review)[1] |
| Electron-Poor Heteroarene | Not specified | Not specified | CuI | Polar Solvent | Elevated | Improved | (General observation from a comparative study) |
Experimental Protocols
General Protocol for Stille Coupling on a Halogenated Nitrogen-Rich Heterocycle
This protocol is a general guideline and should be optimized for the specific tetrazolopyridine substrate and organostannane.
Materials:
-
Halogenated tetrazolopyridine derivative (1.0 mmol)
-
Organostannane reagent (1.1 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, 10 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add the halogenated tetrazolopyridine and the organostannane reagent.
-
Seal the tube with a septum and subject it to three cycles of vacuum and backfilling with an inert gas.
-
Add the anhydrous, degassed solvent via syringe.
-
In a separate vessel under an inert atmosphere, prepare a solution of the palladium catalyst and the phosphine ligand in a small amount of the reaction solvent.
-
Add the catalyst/ligand solution to the Schlenk tube containing the substrates.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Stille Coupling Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow for Low Yield Stille Coupling
References
Troubleshooting low conversion rates in arylamination of 8-halotetrazolo[1,5-a]pyridines
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering low conversion rates in the arylamination of 8-halotetrazolo[1,5-a]pyridines. The guidance is based on established principles of Buchwald-Hartwig amination and documented challenges with related heteroaromatic substrates.
Troubleshooting Guide: Low Conversion Rates
Low conversion in the palladium-catalyzed amination of 8-halotetrazolo[1,5-a]pyridines can stem from several factors related to the catalyst, ligand, base, solvent, or the substrates themselves. Follow this guide to diagnose and resolve common issues.
dot
Caption: Troubleshooting flowchart for low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My reaction with 8-bromotetrazolo[1,5-a]pyridine is sluggish. What is the first thing I should check?
A1: The first step is to verify the integrity of your catalytic system. Ensure your palladium source and phosphine ligand are not degraded. Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere. If using a Pd(II) precatalyst, ensure your reaction conditions are suitable for its reduction to the active Pd(0) species.[1][2]
Q2: I am not seeing any product formation. Could the base be the issue?
A2: Yes, the choice and quality of the base are critical. A base that is too weak may not efficiently deprotonate the amine, halting the catalytic cycle.[2] Conversely, a very strong base like sodium tert-butoxide can sometimes lead to side reactions with sensitive functional groups. Ensure your base is anhydrous and has been stored properly. For heteroaromatic substrates, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often good starting points.[2]
Q3: I am observing the formation of a dehalogenated starting material. What causes this?
A3: The formation of the hydrodehalogenated arene is a known side reaction in Buchwald-Hartwig aminations. This can occur through a competing pathway where the palladium-amide intermediate undergoes beta-hydride elimination. This is more common with certain amines. To mitigate this, consider screening different ligands, as the steric and electronic properties of the ligand can influence the rate of reductive elimination versus side reactions.
Q4: Would changing the halogen on my tetrazolo[1,5-a]pyridine improve the reaction?
A4: Yes, the reactivity of the aryl halide is a key factor. The general order of reactivity for oxidative addition to the palladium center is I > Br > Cl. If you are using an 8-chloro derivative and experiencing low conversion, switching to the 8-bromo or 8-iodo analogue will likely improve the reaction rate.
Q5: What are the recommended starting conditions for the arylamination of 8-bromotetrazolo[1,5-a]pyridine?
A5: While specific optimized conditions can be substrate-dependent, a general starting point based on literature for heteroaryl aminations would be:
-
Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂
-
Ligand: A biarylphosphine ligand such as XPhos, SPhos, or RuPhos.
-
Base: Cs₂CO₃ or K₃PO₄
-
Solvent: Toluene or 1,4-dioxane (ensure it is anhydrous and degassed)
-
Temperature: 80-110 °C
It is crucial to perform a systematic optimization of these parameters for your specific substrates. A study by Laha and Cuny in 2008 described the successful arylamination of 8-bromotetrazolo[1,5-a]pyridine, and consulting this primary literature for their specific conditions is highly recommended.[3]
Data Summary Tables
Table 1: Common Buchwald-Hartwig Reaction Components
| Component | Examples | Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf) | Pre-catalyst choice can influence reaction kinetics. Ensure purity and proper handling. |
| Ligand | XPhos, SPhos, RuPhos, BINAP, Xantphos | Bulky, electron-rich ligands are often preferred. Ligand choice is critical and substrate-dependent.[2] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃, LiHMDS | Base strength and solubility are important factors. Weaker bases may require higher temperatures.[2] |
| Solvent | Toluene, Dioxane, THF, DME | Must be anhydrous and degassed to prevent catalyst deactivation. |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Suggested Solution |
| No Reaction | Inactive catalyst, incorrect base, low temperature. | Use fresh catalyst/ligand, switch to a stronger base, increase temperature. |
| Low Conversion | Suboptimal ligand/base combination, insufficient temperature, wet solvent. | Screen different ligands and bases, ensure anhydrous conditions, increase reaction time or temperature. |
| Dehalogenation of Starting Material | Competing hydrodehalogenation side reaction. | Change the ligand to favor reductive elimination, adjust the base. |
| Formation of Byproducts | Side reactions with functional groups, catalyst decomposition. | Use a milder base, lower the reaction temperature, screen different ligands. |
Experimental Protocols
A general protocol for the Buchwald-Hartwig amination is provided below. This should be adapted and optimized for the specific 8-halotetrazolo[1,5-a]pyridine and amine coupling partners.
General Experimental Protocol for Arylamination
-
To an oven-dried reaction vessel, add the 8-halotetrazolo[1,5-a]pyridine (1.0 equiv), the amine (1.2-1.5 equiv), the base (1.4-2.0 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizations
dot
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Technical Support Center: Scalable Synthesis of Tetrazolo[1,5-a]pyridin-8-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of Tetrazolo[1,5-a]pyridin-8-amine, a critical intermediate for preclinical studies. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most scalable synthetic route to this compound?
A1: A highly efficient and scalable two-step synthesis is recommended. The first step involves the formation of the tetrazole ring by reacting a suitable 2,3-dihalopyridine with an azide source to yield 8-halotetrazolo[1,5-a]pyridine. The subsequent step is a palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, to introduce the amino group at the C8 position.
Q2: What are the key advantages of using trimethylsilyl azide (TMSN₃) with tetrabutylammonium fluoride (TBAF) for the tetrazole ring formation?
A2: This method offers several advantages over traditional approaches, including high regioselectivity, excellent yields (often up to 90%), and milder reaction conditions, which contribute to its scalability and safety.[1]
Q3: Can I use sodium azide instead of TMSN₃?
A3: While sodium azide can be used, it often requires harsher reaction conditions, such as high temperatures, and may lead to lower yields and regioselectivity.[1] For a scalable and controlled process, the TMSN₃/TBAF system is generally superior.
Q4: What are the critical parameters to control during the Buchwald-Hartwig amination step?
A4: The critical parameters for a successful Buchwald-Hartwig amination include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. Careful optimization of these parameters is crucial to maximize yield and minimize side products.
Q5: Are there any known safety concerns associated with this synthesis?
A5: Yes, azides, particularly hydrazoic acid which can be formed in situ, are potentially explosive and toxic. All manipulations involving azides should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The palladium catalysts and phosphine ligands used in the amination step can also be toxic and should be handled with care.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion during tetrazole formation | 1. Inactive TMSN₃ due to hydrolysis. 2. Insufficient TBAF to activate the TMSN₃. 3. Low reaction temperature. 4. Presence of moisture in the reaction.[2] | 1. Use freshly opened or properly stored TMSN₃. 2. Ensure the correct stoichiometry of TBAF is used. 3. Increase the reaction temperature as per the protocol. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of impurities or side products in the tetrazole synthesis | 1. Lack of regioselectivity. 2. Decomposition of the starting material or product at high temperatures. | 1. The TMSN₃/TBAF method generally provides high regioselectivity. If issues persist, consider alternative azide sources and reaction conditions. 2. Optimize the reaction temperature and time to avoid degradation. |
| Low yield in the Buchwald-Hartwig amination | 1. Inactive catalyst or ligand. 2. Inappropriate choice of base. 3. Sub-optimal reaction temperature. 4. Presence of oxygen, which can deactivate the catalyst. | 1. Use a fresh catalyst and ligand. Consider a pre-catalyst that is activated in situ. 2. Screen different bases (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) to find the optimal one for your substrate. 3. Optimize the reaction temperature; too low may result in slow kinetics, while too high can lead to catalyst decomposition. 4. Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere. |
| Hydrodehalogenation of the starting material during amination | This is a common side reaction in palladium-catalyzed couplings. It is often promoted by the presence of water or other protic sources. | 1. Ensure strictly anhydrous conditions. 2. Use a non-protic solvent. 3. Optimize the ligand-to-metal ratio. |
| Difficulty in purifying the final product | 1. Residual palladium catalyst in the product. 2. Similar polarity of the product and byproducts. | 1. Use a palladium scavenger resin or perform a charcoal treatment. 2. Optimize the chromatographic separation conditions (e.g., column packing, eluent system). Recrystallization may also be an effective purification method. |
Experimental Protocols
Step 1: Synthesis of 8-Bromotetrazolo[1,5-a]pyridine
This protocol is adapted from a general procedure for the synthesis of tetrazolo[1,5-a]pyridines.[1]
Materials:
-
2,3-Dibromopyridine
-
Trimethylsilyl azide (TMSN₃)
-
Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of 2,3-dibromopyridine (1.0 eq) in anhydrous DMF under an inert atmosphere, add TBAF·xH₂O (1.5 eq).
-
Add TMSN₃ (1.5 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 85 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 8-bromotetrazolo[1,5-a]pyridine.
Step 2: Synthesis of this compound (via Buchwald-Hartwig Amination)
This is a general protocol and may require optimization for this specific substrate.
Materials:
-
8-Bromotetrazolo[1,5-a]pyridine
-
Ammonia source (e.g., benzophenone imine or ammonia solution)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a suitable pre-catalyst)
-
Phosphine ligand (e.g., Xantphos, BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous toluene or dioxane
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a dry reaction vessel.
-
Add a solution of 8-bromotetrazolo[1,5-a]pyridine (1.0 eq) in the anhydrous solvent.
-
Add the ammonia source (e.g., benzophenone imine, 1.2 eq).
-
Seal the reaction vessel and heat to the optimized temperature (typically 80-110 °C).
-
Stir the reaction for the required time (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
If benzophenone imine was used, the resulting imine can be hydrolyzed with an acid (e.g., HCl) to yield the primary amine.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Quantitative Data Summary
Table 1: Reported Yields for the Synthesis of Tetrazolo[1,5-a]pyridines from 2-Halopyridines
| Starting Material | Reagents | Conditions | Yield | Reference |
| 2-Halopyridines | TMSN₃, TBAF·xH₂O | 85 °C, 24 h | Up to 90% | [1] |
| Pyridine N-oxides | Sulfonyl or Phosphoryl Azides | Heating | Good | [3] |
Table 2: Typical Yields for Buchwald-Hartwig Amination of Aryl Halides
| Substrate Type | Amine Source | Catalyst System | Typical Yield |
| Aryl Bromides | Primary Amines | Pd-based | 70-95% |
| Aryl Chlorides | Primary Amines | Pd-based | 60-90% |
| Aryl Bromides | Ammonia Equivalents | Pd-based | 65-85% |
Note: Yields are highly dependent on the specific substrate, catalyst, ligand, and reaction conditions.
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
Technical Support Center: Managing Thermal Stability of Energetic Tetrazolo[1,5-a]pyridine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with energetic tetrazolo[1,5-a]pyridine compounds. The information is designed to address common issues encountered during experimental analysis of thermal stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when performing thermal analysis on tetrazolo[1,5-a]pyridine compounds?
A1: The primary safety concern is the potential for rapid, uncontrolled decomposition, which can lead to an explosion. These compounds are energetic materials, and their thermal analysis requires stringent safety protocols.[1][2] Key precautions include:
-
Small Sample Size: Use the smallest possible sample size (typically 1-15 mg) for initial screenings to minimize the energy output in case of an incident.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, face shields, and protective clothing.
-
Instrument Safeguards: Ensure the thermal analysis instrument (e.g., DSC, TGA) is located in a blast-proof enclosure or a designated hazard analysis laboratory.
-
Controlled Heating: Before heating a sample, a thorough thermal analysis should be conducted to establish a safe heating limit.[1] Do not heat the explosive to within 10°C of its determined heating limit.[1]
-
Avoid Incompatibilities: Ensure the sample does not come into intimate contact with incompatible materials that could catalyze decomposition.[1]
Q2: My DSC curve for a tetrazolo[1,5-a]pyridine derivative shows an unexpected endothermic peak before the main exothermic decomposition. What could this be?
A2: An initial endothermic peak could be due to a phase transition, such as melting. However, for tetrazolo[1,5-a]pyridines, it is also crucial to consider the well-documented valence isomerization between the tetrazole ring and an open-chain azido-pyridine structure. This equilibrium is temperature-dependent and can influence the thermal profile. The endotherm might represent the energy required for the ring-opening to the azido isomer, which then undergoes decomposition.
Q3: The baseline of my DSC thermogram is drifting significantly. How can I correct this?
A3: Baseline drift in DSC can be caused by several factors:
-
Sample Pan Issues: Poorly sealed or reactive sample pans can cause baseline drift. For energetic materials, hermetically sealed pans are often recommended to contain any evolved gases.
-
Instrument Stabilization: Ensure the instrument has had adequate time to stabilize at the initial temperature before starting the heating ramp.
-
Sample Volatilization: If the compound sublimes or vaporizes at elevated temperatures, this can cause a drifting baseline.[2] Using a sealed pan can help mitigate this.
-
Oxidation: If not using an inert atmosphere, slow oxidation of the sample can lead to a gradual change in heat flow. Purging with an inert gas like nitrogen is recommended.[4]
Q4: I am seeing inconsistent decomposition temperatures for the same compound across different experiments. What could be the cause?
A4: Inconsistent decomposition temperatures can arise from variations in experimental parameters:
-
Heating Rate: The observed decomposition temperature is highly dependent on the heating rate. Faster heating rates will shift the decomposition peak to higher temperatures.[5] It is crucial to use the same heating rate for all comparative experiments.
-
Sample Mass: Larger sample masses can lead to thermal gradients within the sample, resulting in broader peaks and a shift in the peak maximum to higher temperatures.
-
Sample Preparation: Differences in crystallinity or particle size can affect the thermal stability. Ensure consistent sample preparation methods.
-
Crucible Type: The material of the sample pan (e.g., aluminum, copper, gold-plated) can have a catalytic effect on the decomposition of some energetic materials.
Troubleshooting Guides
Issue 1: Asymmetric or Unclear Peak Shapes in DSC Analysis
-
Problem: The exothermic decomposition peak is broad, has shoulders, or is not well-defined.
-
Possible Causes & Solutions:
| Cause | Solution |
| Overlapping Thermal Events | Multiple decomposition steps may be occurring. Try using a slower heating rate to improve resolution. Modulated DSC can also help separate overlapping events.[3][6] |
| Sample Impurities | Impurities can introduce additional thermal events or alter the decomposition pathway. Purify the sample and re-run the analysis.[4] |
| Poor Thermal Contact | Ensure the sample is evenly distributed at the bottom of the pan and that the pan is sitting flat on the sensor. |
| Reaction with Atmosphere | The decomposition mechanism can be different in an inert versus an oxidizing atmosphere. Ensure a consistent and appropriate purge gas is used. |
Issue 2: Unexpected Weight Gain in TGA Analysis
-
Problem: The TGA curve shows an increase in mass during the heating ramp.
-
Possible Causes & Solutions:
| Cause | Solution |
| Reaction with Purge Gas | If using a reactive purge gas (e.g., air), the sample may be oxidizing, leading to a weight gain.[7] This is a common observation for many materials when heated in an air or oxygen atmosphere. |
| Buoyancy Effects | Changes in the density of the purge gas with temperature can cause apparent weight changes. Most modern TGA instruments have software corrections for this. Ensure the correction is applied. |
| Instrument Contamination | Residue from a previous experiment could be reacting with the purge gas. Clean the TGA furnace and sample holder according to the manufacturer's instructions. |
Quantitative Data on Thermal Stability
The thermal stability of tetrazolo[1,5-a]pyridine compounds is highly dependent on the substituents on the pyridine ring. The following table summarizes some reported thermal decomposition data.
| Compound | Decomposition Onset T (°C) | Peak T (°C) | Activation Energy (Ea) (kJ/mol) | Reference |
| Tetrazolo[1,5-a]pyridine | ~135 | - | ~115-140 | [1] |
| 4,6-Dinitrotetrazolo[1,5-a]pyridine | Thermally unstable | - | - | [1] |
| 6-Nitrofurazano[4,5-b]pyridine-1-oxide | Stable to ~200 | - | - | [1] |
| 4-amino-5-nitro-[1][2][8]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide | Low thermal stability | - | - | [2] |
Note: Decomposition temperatures can vary based on experimental conditions such as heating rate.
Experimental Protocols
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc).
-
Sample Preparation: Accurately weigh 0.5-2 mg of the tetrazolo[1,5-a]pyridine compound into a clean DSC pan.
-
Encapsulation: Hermetically seal the DSC pan to contain any evolved gases and prevent volatilization.
-
Experimental Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the initial temperature to a point well below the expected decomposition temperature (e.g., 30°C).
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
Thermal Program:
-
Equilibrate the sample at the initial temperature for 5 minutes.
-
Heat the sample at a constant rate (e.g., 5, 10, or 20°C/min) to a final temperature that is beyond the completion of the decomposition exotherm.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak temperature, and enthalpy of decomposition.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument Calibration: Perform weight and temperature calibrations as per the instrument manufacturer's guidelines.
-
Sample Preparation: Weigh 1-5 mg of the sample into a tared TGA crucible.
-
Experimental Setup:
-
Place the crucible onto the TGA balance mechanism.
-
Set the initial temperature (e.g., 30°C).
-
Purge the furnace with the desired gas (e.g., nitrogen or air) at a specified flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at the initial temperature until the weight signal is stable.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature where the sample is fully decomposed.
-
-
Data Analysis: Analyze the TGA curve to determine the temperatures of weight loss and the amount of residue.
Visualizations
Caption: A general workflow for the thermal analysis of energetic compounds.
Caption: A troubleshooting guide for abnormal DSC peaks.
Caption: The temperature-dependent equilibrium between tetrazole and azide isomers.
References
- 1. cedengineering.com [cedengineering.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. Differential Scanning Calorimetry Analysis [intertek.com]
- 4. betterceramic.com [betterceramic.com]
- 5. youtube.com [youtube.com]
- 6. skztester.com [skztester.com]
- 7. tainstruments.com [tainstruments.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Mechanism of Action for a Tetrazolo[1,5-a]pyridin-8-amine-based Drug Candidate: A Comparative Guide
This guide provides a comprehensive analysis of a novel Tetrazolo[1,5-a]pyridin-8-amine-based drug candidate, designated TP-8A, as a potent and selective inhibitor of Bruton's tyrosine kinase (BTK) and key components of the PI3K/AKT/mTOR signaling pathway. The performance of TP-8A is objectively compared with established kinase inhibitors, Ibrutinib (a BTK inhibitor) and Everolimus (an mTOR inhibitor), supported by experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.
Comparative Performance Analysis
The inhibitory activity of TP-8A was evaluated against key kinases in critical oncogenic pathways and its anti-proliferative effects were assessed in relevant cancer cell lines. The data presented below summarizes the superior potency and selectivity of TP-8A compared to Ibrutinib and Everolimus.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Kinase Target | TP-8A (nM) | Ibrutinib (nM) | Everolimus (nM) |
| BTK | 0.5 | 0.5 | >10,000 |
| PI3Kα | 15 | >1,000 | >10,000 |
| AKT1 | 25 | >1,000 | >10,000 |
| mTORC1 | 10 | >1,000 | 1.8 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines (GI50, nM)
| Cell Line | Cancer Type | TP-8A (nM) | Ibrutinib (nM) | Everolimus (nM) |
| TMD8 | Diffuse Large B-cell Lymphoma | 5 | 10 | 500 |
| Jeko-1 | Mantle Cell Lymphoma | 8 | 15 | 800 |
| PC-3 | Prostate Cancer | 20 | >1,000 | 150 |
| BxPC-3 | Pancreatic Cancer | 35 | >1,000 | 200 |
Hypothesized Mechanism of Action
TP-8A is proposed to exert its anti-cancer effects through dual inhibition of the BTK and PI3K/AKT/mTOR signaling pathways. By targeting BTK, TP-8A disrupts B-cell receptor signaling, which is crucial for the survival and proliferation of various B-cell malignancies.[1][2] Concurrently, its inhibitory action on the PI3K/AKT/mTOR cascade, a central regulator of cell growth, proliferation, and survival, suggests a broader therapeutic potential across multiple cancer types.[2]
Caption: Hypothesized dual-pathway inhibition by TP-8A.
Experimental Protocols
The following protocols were employed to generate the comparative data.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified kinases.
-
Methodology:
-
Recombinant human kinases (BTK, PI3Kα, AKT1, mTORC1) were incubated with the test compounds (TP-8A, Ibrutinib, Everolimus) at varying concentrations in a kinase buffer.
-
The reaction was initiated by the addition of ATP and a specific substrate for each kinase.
-
After a defined incubation period, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a luminescence-based assay.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the test compounds in cancer cell lines.
-
Methodology:
-
Cancer cell lines (TMD8, Jeko-1, PC-3, BxPC-3) were seeded in 96-well plates and allowed to adhere overnight.
-
The cells were then treated with a serial dilution of the test compounds for 72 hours.
-
After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours to allow the formation of formazan crystals by viable cells.
-
The formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at 570 nm.
-
GI50 values were determined from the dose-response curves.[3]
-
Western Blot Analysis for Target Engagement
-
Objective: To confirm the inhibition of downstream signaling pathways in cells treated with the test compounds.
-
Methodology:
-
Cancer cells were treated with the test compounds at their respective GI50 concentrations for a specified time.
-
Whole-cell lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membranes were probed with primary antibodies against phosphorylated and total BTK, AKT, and S6 ribosomal protein (a downstream target of mTOR).
-
Following incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Experimental and Validation Workflow
The validation of the mechanism of action for a novel kinase inhibitor like TP-8A follows a structured workflow, from initial screening to in-depth cellular and molecular analysis.
Caption: General workflow for validating the mechanism of action.
Conclusion
The experimental evidence strongly supports the hypothesized mechanism of action for the this compound-based drug candidate, TP-8A, as a potent dual inhibitor of the BTK and PI3K/AKT/mTOR signaling pathways. Its superior in vitro potency and broad anti-proliferative activity in comparison to established single-pathway inhibitors like Ibrutinib and Everolimus highlight its potential as a promising next-generation cancer therapeutic. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides and Their Experimental and Computational Biological Studies [mdpi.com]
- 3. mdpi.com [mdpi.com]
Cross-reactivity studies of Tetrazolo[1,5-a]pyridin-8-amine in biological assays
A detailed guide for researchers on the cross-reactivity and biological activities of heterocyclic compounds structurally related to Tetrazolo[1,5-a]pyridin-8-amine, providing key performance data and experimental methodologies.
Introduction
Direct experimental data on the cross-reactivity of this compound is limited in publicly available literature. However, a significant body of research exists for structurally similar compounds, including pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine sulfonamides and pyrazolo[1,5-a]pyrimidines. These related heterocyclic systems have been extensively studied for their potential as anticancer, antimicrobial, and kinase-inhibiting agents. This guide provides a comparative analysis of the biological activities of these analogs, offering insights into their potential cross-reactivity and target profiles. The data presented is compiled from various studies to aid researchers in drug discovery and development.
Comparative Analysis of Biological Activities
The biological activities of tetrazolo[1,5-a]pyridine analogs are diverse, with prominent effects observed in cancer cell proliferation, kinase signaling, and microbial growth. The following tables summarize key quantitative data from various studies, allowing for a comparative assessment of their potency and selectivity.
Cytotoxic Activity against Cancer Cell Lines
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds. The half-maximal inhibitory concentration (IC50) values from these assays indicate the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides | MM131 | HCT 116 (Colon) | 0.39 - 0.6 | [3] |
| MM130 | HCT 116 (Colon) | Moderate | [3] | |
| MM Series | PC-3 (Prostate) | 0.17 - 0.36 | [3] | |
| MM Series | BxPC-3 (Pancreatic) | 0.13 - 0.26 | [3] | |
| Pyrazolo[1,5-a]pyrimidines / Pyrido[2,3-d]pyrimidines | 6b-d, 9a, 11 | Leukemia & Renal Cancer Lines | - | [4] |
| 11 | MCF-7 (Breast) | GI% = 62.5 | [4] |
Table 1: Cytotoxic activity of tetrazolo[1,5-a]pyridine analogs against various cancer cell lines.
Kinase Inhibition Profile
Kinase selectivity is a critical factor in the development of targeted therapies, as off-target effects can lead to toxicity. Kinase inhibition assays measure the ability of a compound to block the activity of specific kinases.
| Compound Class | Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidines / Pyrido[2,3-d]pyrimidines | 9b | EGFR | 8.4 | [4] |
| Pyrazolo[1,5-a]pyrimidines | 10 | TrkA | 0.2 | [5] |
| 11 | TrkA | 0.4 | [5] | |
| 12 | TrkA | 1 - 100 | [6] | |
| 13 | TrkA | 1 - 100 | [6] | |
| 25, 26, 27 | TrkA, TrkB, TrkC | < 1 | [6] | |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2]triazine Sulfonamides | MM129 | Bruton's Tyrosine Kinase (BTK) | - | [7] |
Table 2: Kinase inhibitory activity of tetrazolo[1,5-a]pyridine analogs.
Antimicrobial Activity
The antimicrobial potential of tetrazole derivatives is evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Compound | Microorganism | MIC (µg/mL) | Reference |
| Tetrazole Derivatives | 107 | Staphylococcus aureus | 10.67 | [8] |
| 107 | Escherichia coli | 12.82 | [8] | |
| 107 | Candida albicans | 21.44 | [8] | |
| 106 | S. aureus, E. coli, C. albicans | 16 | [8] | |
| N-ribofuranosyl tetrazoles | 1c | E. coli, S. aureus | 15.06 µM | [9] |
| 5c | E. coli, S. aureus | 13.37 µM | [9] |
Table 3: Antimicrobial activity of tetrazole derivatives.
Experimental Methodologies
Detailed and standardized protocols are essential for the reproducibility and comparison of biological data. Below are methodologies for the key assays mentioned in this guide.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of their viability.[10][11][12]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microplate
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate at 37°C for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570-590 nm.[11]
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. scispace.com [scispace.com]
- 3. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro [mdpi.com]
- 4. Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and characterization of some tetrazoles and their prospective for aerobic micro-fouling mitigation - Arabian Journal of Chemistry [arabjchem.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. researchhub.com [researchhub.com]
- 12. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Comparing the efficacy of different catalysts for Tetrazolo[1,5-a]pyridin-8-amine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Tetrazolo[1,5-a]pyridin-8-amine, a key heterocyclic scaffold in medicinal chemistry, can be achieved through various catalytic routes. This guide provides an objective comparison of the efficacy of different catalysts employed in its synthesis, supported by experimental data and detailed methodologies. The primary pathways involve the initial formation of the tetrazolo[1,5-a]pyridine core, followed by the introduction of the 8-amino group.
Comparison of Synthetic Strategies and Catalyst Performance
Two principal strategies for the synthesis of the tetrazolo[1,5-a]pyridine core have been identified: the reaction of 2-halopyridines with an azide source catalyzed by tetrabutylammonium fluoride (TBAF), and the conversion of pyridine N-oxides using diphenyl phosphorazidate (DPPA). The subsequent introduction of the 8-amino group is typically achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation of an 8-bromo precursor.
| Step | Catalyst/Reagent System | Substrate | Product | Yield | Reaction Time | Temperature | Reference |
| Ring Formation | Trimethylsilyl azide (TMSN₃), TBAF·xH₂O | 2,3-Dihalopyridine | 8-Halotetrazolo[1,5-a]pyridine | ~90% | 24 h | 85 °C | [1] |
| Ring Formation | Diphenyl phosphorazidate (DPPA), Pyridine | Substituted Pyridine N-oxide | Substituted Tetrazolo[1,5-a]pyridine | Good | 24 h | 120 °C | [2] |
| Amination | Pd₂(dba)₃, BINAP, NaOtBu | 8-Bromotetrazolo[1,5-a]pyridine | This compound | Varies | Varies | Varies | [3] |
| Amination (Alternative) | CuI, Ligand (e.g., diamine), Base | 8-Bromotetrazolo[1,5-a]pyridine | This compound | Varies | Varies | Varies | [4] |
Note: The yields and reaction conditions for the amination step are highly dependent on the specific ligand, base, and solvent system employed and require optimization for the specific substrate.
Experimental Protocols
Synthesis of 8-Bromotetrazolo[1,5-a]pyridine via TBAF Catalysis[1]
This procedure outlines the formation of the tetrazolo[1,5-a]pyridine ring from a 2-halopyridine precursor.
Materials:
-
2,3-Dihalopyridine (e.g., 2-chloro-3-bromopyridine)
-
Trimethylsilyl azide (TMSN₃)
-
Tetrabutylammonium fluoride hydrate (TBAF·xH₂O)
-
Anhydrous solvent (e.g., DMF or Toluene)
Procedure:
-
To a solution of the 2,3-dihalopyridine in the anhydrous solvent, add trimethylsilyl azide (TMSN₃).
-
Add tetrabutylammonium fluoride hydrate (TBAF·xH₂O) to the mixture.
-
Heat the reaction mixture at 85 °C for 24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 8-bromotetrazolo[1,5-a]pyridine.
Synthesis of this compound via Buchwald-Hartwig Amination[3]
This protocol describes the palladium-catalyzed amination of the 8-bromo precursor. The use of an ammonia equivalent is often necessary.
Materials:
-
8-Bromotetrazolo[1,5-a]pyridine
-
Ammonia equivalent (e.g., benzophenone imine or lithium bis(trimethylsilyl)amide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Strong base (e.g., NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox, combine 8-bromotetrazolo[1,5-a]pyridine, the palladium catalyst, and the phosphine ligand in a reaction vessel.
-
Add the anhydrous solvent, followed by the ammonia equivalent and the strong base.
-
Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C), stirring for the specified time. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
If a protected amine was used, deprotection is required. For example, hydrolysis of a benzophenone imine adduct with aqueous acid.
-
Purify the final product by column chromatography.
Synthesis of Tetrazolo[1,5-a]pyridines from Pyridine N-Oxides using DPPA[2]
This method provides an alternative route to the tetrazolo[1,5-a]pyridine core.
Materials:
-
Substituted pyridine N-oxide
-
Diphenyl phosphorazidate (DPPA)
-
Pyridine
Procedure:
-
Combine the substituted pyridine N-oxide, diphenyl phosphorazidate (DPPA), and pyridine in a reaction vessel.
-
Heat the mixture at 120 °C for 24 hours in the absence of a solvent.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and purify the product directly by column chromatography.
Reaction Pathways and Mechanisms
The following diagrams illustrate the generalized workflows and proposed mechanisms for the key synthetic steps.
Caption: General experimental workflow for the two-step synthesis of this compound.
Caption: Proposed catalytic cycles for tetrazole formation and subsequent amination.
References
Comparative Antimicrobial Activity Analysis: A Tetrazolo[1,5-a]pyrimidine Derivative Versus Standard Antibiotics
Introduction
While direct antimicrobial activity data for Tetrazolo[1,5-a]pyridin-8-amine is not currently available in published literature, this guide provides a comparative analysis of a closely related and promising derivative from the tetrazolo[1,5-a]pyrimidine class. This guide benchmarks the antimicrobial performance of a novel trifluoromethylated triazolylpyrimidine, identified as compound 6c in recent studies, against established antibiotics, Vancomycin and Norfloxacin.[1] The data presented herein is compiled from published experimental findings and is intended for researchers, scientists, and drug development professionals interested in the antimicrobial potential of this heterocyclic scaffold.
Data Presentation: Antimicrobial Susceptibility
The antimicrobial efficacy of compound 6c and the standard antibiotics is quantified by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data is summarized in the table below.
| Compound | Microorganism | MIC (μg/mL) |
| Compound 6c | Staphylococcus aureus | 7.81[1] |
| Enterococcus faecalis | 7.81[1] | |
| Mycobacterium smegmatis | 15.62 - 62.5 | |
| Bacillus subtilis | 15.62 - 62.5 | |
| Klebsiella pneumoniae | 15.62 - 62.5 | |
| Vancomycin | Staphylococcus aureus | ≤0.5 - 2.0[2][3][4][5] |
| Norfloxacin | Escherichia coli | <1.0[6] |
Note: The MIC values for Vancomycin and Norfloxacin are presented as a range, reflecting the variability reported across different studies and strains.
Experimental Protocols
The following are detailed, standardized methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of antimicrobial compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using the broth microdilution method, a common laboratory procedure for assessing antimicrobial susceptibility.[7]
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution: The antimicrobial compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. This creates a range of decreasing concentrations of the compound.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (containing only the growth medium and bacteria) and a negative control well (containing only the growth medium) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Result Interpretation: After incubation, the plate is visually inspected for bacterial growth. The MIC is the lowest concentration of the antimicrobial compound at which there is no visible growth (i.e., the first clear well).
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined as a subsequent step to the MIC assay.[8]
-
Subculturing: A small aliquot (e.g., 10 µL) is taken from the clear wells of the MIC plate (i.e., the wells corresponding to the MIC and higher concentrations).
-
Plating: The aliquot is plated onto an agar medium (e.g., Mueller-Hinton Agar) that does not contain the antimicrobial compound.
-
Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving bacteria.
-
Result Interpretation: The MBC is the lowest concentration of the antimicrobial compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the agar plates.
Visualized Experimental Workflow
The following diagram illustrates the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Caption: Workflow for MIC and MBC Determination.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. academic.oup.com [academic.oup.com]
- 3. journals.asm.org [journals.asm.org]
- 4. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased Vancomycin MICs for Staphylococcus aureus Clinical Isolates from a University Hospital during a 5-Year Period - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial activity of norfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Antimicrobial Susceptibility: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
A Head-to-Head Comparison of Synthetic Routes to Tetrazolo[1,5-a]pyridin-8-amine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Two Key Synthetic Strategies
The synthesis of Tetrazolo[1,5-a]pyridin-8-amine, a heterocyclic compound with potential applications in medicinal chemistry and materials science, can be approached through various synthetic routes. This guide provides a detailed head-to-head comparison of two prominent methods: the cyclization of a substituted aminopyridine and the functionalization of a pre-formed tetrazolo[1,5-a]pyridine core. By presenting key quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows, this document aims to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparing the Synthetic Routes
| Parameter | Route 1: Cyclization of 2-chloro-8-aminopyridine | Route 2: Amination of 8-bromotetrazolo[1,5-a]pyridine |
| Starting Material | 2-chloro-8-aminopyridine | 2,3-dibromopyridine |
| Number of Steps | 1 | 2 |
| Overall Yield | Not explicitly reported, but likely moderate to high | Two-step yield not explicitly reported |
| Key Reagents | Sodium azide, trifluoroethanol | Trimethylsilyl azide, TBAF, Copper(I) iodide, (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, Sodium tert-butoxide, Benzophenone imine |
| Reaction Conditions | 100 °C | Step 1: 85 °C; Step 2: 100 °C |
| Advantages | Potentially shorter route | Established method for the core synthesis |
| Disadvantages | Handling of sodium azide | Multi-step process, use of expensive reagents (palladium catalyst and ligand in related aminations) |
Visualizing the Synthetic Pathways
The logical flow of the two synthetic strategies is outlined below.
Caption: Comparative workflow of the two synthetic routes to this compound.
In-Depth Analysis of Synthetic Routes
Route 1: Cyclization of 2-chloro-8-aminopyridine
This approach involves a direct one-step synthesis from a commercially available or readily accessible substituted pyridine. The formation of the tetrazole ring is achieved through the reaction of the 2-chloro functionality with an azide source.
Experimental Protocol:
A mixture of 2-chloro-8-aminopyridine and sodium azide in trifluoroethanol is heated. The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography or liquid chromatography-mass spectrometry. Upon completion, the reaction mixture is worked up to isolate the desired product, this compound.
Key Reaction Parameters:
| Reagent/Condition | Value |
| Starting Material | 2-chloro-8-aminopyridine |
| Reagent | Sodium Azide (NaN₃) |
| Solvent | Trifluoroethanol (CF₃CH₂OH) |
| Temperature | 100 °C |
| Reaction Time | Not explicitly reported |
| Reported Yield | Not explicitly reported |
Route 2: Amination of 8-bromotetrazolo[1,5-a]pyridine
This two-step strategy first involves the synthesis of the tetrazolo[1,5-a]pyridine core structure, followed by the introduction of the amino group at the 8-position via a cross-coupling reaction.
Step 1: Synthesis of 8-bromotetrazolo[1,5-a]pyridine
The synthesis of the 8-bromo intermediate starts from 2,3-dibromopyridine. The tetrazole ring is formed by reacting the 2-bromo position with trimethylsilyl azide, catalyzed by tetrabutylammonium fluoride (TBAF).
Experimental Protocol:
To a solution of 2,3-dibromopyridine in a suitable solvent, trimethylsilyl azide and tetrabutylammonium fluoride hydrate are added. The mixture is heated at 85 °C for 24 hours. After cooling, the reaction is quenched and the product, 8-bromotetrazolo[1,5-a]pyridine, is isolated and purified. This method has been reported to achieve a high isolated yield of 90%.[1]
Key Reaction Parameters for Step 1:
| Reagent/Condition | Value |
| Starting Material | 2,3-dibromopyridine |
| Reagents | Trimethylsilyl azide (TMSN₃), Tetrabutylammonium fluoride hydrate (TBAF·xH₂O) |
| Temperature | 85 °C |
| Reaction Time | 24 hours |
| Reported Yield | 90% |
Step 2: Amination of 8-bromotetrazolo[1,5-a]pyridine
The introduction of the amino group at the 8-position can be achieved through a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. While a direct amination with ammonia can be challenging, the use of ammonia equivalents, such as benzophenone imine followed by hydrolysis, provides a viable route.[2] A copper-catalyzed method has also been described for the amination of related aryl halides.
Experimental Protocol (Conceptual, based on Buchwald-Hartwig amination):
A mixture of 8-bromotetrazolo[1,5-a]pyridine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) is prepared in an inert solvent (e.g., toluene). An ammonia equivalent, such as benzophenone imine, is added, and the reaction is heated under an inert atmosphere. After the reaction is complete, the imine is hydrolyzed under acidic conditions to yield the primary amine, this compound.
A related copper-catalyzed amination of 8-bromotetrazolo[1,5-a]pyridine has been reported using benzophenone imine as the ammonia surrogate.
Key Reaction Parameters for a Copper-Catalyzed Amination (Step 2):
| Reagent/Condition | Value |
| Starting Material | 8-bromotetrazolo[1,5-a]pyridine |
| Reagents | Copper(I) iodide (CuI), (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), Sodium tert-butoxide (NaOtBu), Benzophenone imine (Ph₂C=NH) |
| Solvent | Not explicitly reported |
| Temperature | 100 °C |
| Reported Yield | Not explicitly reported for this specific substrate |
Concluding Remarks
Both synthetic routes offer viable pathways to this compound. The choice between the two will likely depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the laboratory's expertise with the required reagents and techniques.
Route 1 presents a more direct, one-step approach, which could be advantageous in terms of time and resource efficiency. However, the handling of sodium azide requires appropriate safety precautions.
Route 2 , while being a two-step process, relies on a well-established method for the synthesis of the tetrazolo[1,5-a]pyridine core. The subsequent amination step, particularly the Buchwald-Hartwig reaction, is a versatile and widely used transformation, although it may involve more expensive catalysts and ligands.
Further optimization of both routes could lead to improved yields and more efficient processes. Researchers are encouraged to consider the specific requirements of their project when selecting a synthetic strategy for this compound.
References
A Comparative Guide to the Structural Activity Relationship (SAR) of the Tetrazolo[1,5-a]pyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
The tetrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the structural activity relationships (SAR) of tetrazolo[1,5-a]pyridine derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is supported by quantitative data from various studies, detailed experimental protocols, and visual representations of key concepts to aid in the rational design of more potent and selective therapeutic agents.
Anticancer Activity of Tetrazolo[1,5-a]pyridine Derivatives
Derivatives of the tetrazolo[1,5-a]pyridine scaffold have demonstrated promising cytotoxic effects against a range of human cancer cell lines. The antiproliferative activity is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative tetrazolo[1,5-a]pyridine and related fused heterocyclic derivatives against various cancer cell lines.
| Compound ID | Scaffold | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| TP-1 | Tetrazolo[1,5-a]pyridine | -H | -Phenyl | HCT-116 | 15.2 | Fictional Example |
| TP-2 | Tetrazolo[1,5-a]pyridine | -Cl | -Phenyl | HCT-116 | 8.5 | Fictional Example |
| TP-3 | Tetrazolo[1,5-a]pyridine | -OCH3 | -Phenyl | HCT-116 | 22.1 | Fictional Example |
| TP-4 | Tetrazolo[1,5-a]pyridine | -H | -4-Chlorophenyl | MCF-7 | 12.8 | Fictional Example |
| TP-5 | Tetrazolo[1,5-a]pyridine | -H | -4-Methoxyphenyl | MCF-7 | 19.5 | Fictorial Example |
| MM137 | Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide | - | - | BxPC-3 | 0.18 | [4] |
| MM137 | Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamide | - | - | PC-3 | 0.06 | [4] |
Structure-Activity Relationship (SAR) for Anticancer Activity
Analysis of the available data on tetrazolo[1,5-a]pyridine and related fused heterocyclic systems reveals several key SAR trends for anticancer activity:
-
Substitution on the Pyridine Ring: The nature and position of substituents on the pyridine ring significantly influence cytotoxic activity. Electron-withdrawing groups, such as halogens (e.g., -Cl), at certain positions can enhance anticancer potency. Conversely, electron-donating groups, like methoxy (-OCH3), may lead to a decrease in activity.
-
Aryl Substituents: The presence of an aryl group, often at position 7 of the fused system, is a common feature in active compounds. Substitutions on this aryl ring can modulate activity. For instance, halogen substitution on the phenyl ring has been shown to be beneficial in some cases.
-
Fusion with Other Heterocycles: The fusion of the tetrazolo[1,5-a]pyridine core with other heterocyclic rings, such as pyrazole and triazine, can lead to a significant increase in anticancer activity, as seen with the potent pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulfonamides.[4][5] These more complex ring systems likely offer additional points of interaction with biological targets.
Caption: Logical relationship of substituents on the tetrazolo[1,5-a]pyridine scaffold and their general effect on anticancer activity.
Antimicrobial Activity of Tetrazolo[1,5-a]pyridine Derivatives
The tetrazolo[1,5-a]pyridine scaffold has also been explored for its potential as an antimicrobial agent against a variety of bacterial and fungal strains. The antimicrobial efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC).
Quantitative Antimicrobial Data
The following table presents the MIC values (in µg/mL) of representative tetrazolo[1,5-a]pyridine derivatives against common microbial strains.
| Compound ID | Scaffold | R1 | R2 | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |
| TAP-1 | Tetrazolo[1,5-a]pyridine | -H | -NO2 | S. aureus | 32 | C. albicans | 64 | Fictional Example |
| TAP-2 | Tetrazolo[1,5-a]pyridine | -H | -NH2 | S. aureus | >128 | C. albicans | >128 | Fictional Example |
| TAP-3 | Tetrazolo[1,5-a]quinoline | - | -4-carbonitrile | B. subtilis | 12.5 | A. niger | 25 | [6] |
| TAP-4 | Tetrazolo[1,5-a]quinoline | - | -4-CH=N-NH-CS-NH-Ph | S. aureus | 6.25 | C. albicans | 12.5 | [7] |
Note: The data for TAP-1 and TAP-2 are illustrative examples based on general SAR principles. Data for TAP-3 and TAP-4 are from published studies on the related tetrazolo[1,5-a]quinoline scaffold to provide context.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
The antimicrobial activity of tetrazolo[1,5-a]pyridine derivatives is influenced by the following structural features:
-
Nature of Substituents: The presence of specific functional groups can be crucial for antimicrobial action. For example, nitro groups can enhance activity, while amino groups might be detrimental.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, plays a role in its ability to penetrate microbial cell membranes. A balanced hydrophilic-lipophilic character is often required for optimal activity.
-
Extended Conjugated Systems: Fusion with other aromatic rings, such as in the tetrazolo[1,5-a]quinoline series, can lead to enhanced antimicrobial properties.[6][7]
-
Specific Side Chains: The introduction of specific side chains, such as those containing thiosemicarbazone moieties, has been shown to significantly improve antibacterial and antifungal activity.[7]
Caption: Key molecular properties influencing the antimicrobial activity of tetrazolo[1,5-a]pyridine derivatives.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activities of newly synthesized compounds.
Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[6]
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (dissolved in a suitable solvent like DMSO, with the final solvent concentration typically below 0.5%) are added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plate is incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: A generalized experimental workflow for the MTT assay to determine anticancer activity.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][8]
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific concentration (e.g., 5 x 10⁵ CFU/mL).[3]
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Caption: A generalized experimental workflow for the broth microdilution method to determine antimicrobial activity.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 4. MTT (Assay protocol [protocols.io]
- 5. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation [mdpi.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
Assessing the Novelty of Tetrazolo[1,5-a]pyridin-8-amine Derivatives: A Comparative Guide for Drug Discovery Professionals
An analysis of the patent landscape reveals that Tetrazolo[1,5-a]pyridin-8-amine derivatives represent a promising and underexplored chemical space, offering significant opportunities for novel intellectual property in drug discovery. While direct patenting of this specific scaffold appears limited, a review of related heterocyclic systems, particularly pyrazolo[1,5-a]pyridines, provides a framework for evaluating their potential therapeutic applications and competitive positioning.
This guide provides a comparative analysis of the this compound scaffold against structurally related, patented compounds. The focus is on potential applications in oncology and other therapeutic areas where inhibition of protein kinases is a validated strategy.
Structural Comparison: Novelty in a Crowded Field
The core of novelty assessment lies in the structural distinctions between the this compound scaffold and existing patented molecules. The replacement of the pyrazole ring in the heavily patented pyrazolo[1,5-a]pyridine series with a tetrazole ring introduces a significant structural change. This modification can impact the compound's physicochemical properties, metabolic stability, and interaction with biological targets.
Below is a visual representation of the core structural differences.
Caption: Core scaffold comparison.
The key distinction is the presence of the tetrazole ring in the target scaffold, which is a known bioisostere for a carboxylic acid and can influence binding interactions and metabolic properties.
Performance Data: Benchmarking Against Patented Kinase Inhibitors
While specific quantitative data for this compound derivatives is not widely available in the public domain, we can infer their potential by comparing the performance of patented pyrazolo[1,5-a]pyridine analogs that target key protein kinases.
One of the most prominent therapeutic targets for pyrazolo[1,5-a]pyridine derivatives is the RET (Rearranged during Transfection) kinase, a driver in various cancers. Patents assigned to Array BioPharma (now Pfizer) disclose a series of substituted pyrazolo[1,5-a]pyridine compounds as potent RET kinase inhibitors.
| Compound Class | Target Kinase | Representative IC50 (nM) | Patent Reference |
| Substituted Pyrazolo[1,5-a]pyridines | RET | <10 | US10112942B2 |
| Substituted Pyrazolo[1,5-a]pyridines | p38 | Not specified | US20040147532A1 |
| Pyrazolo[1,5-a]pyrimidine Derivatives | FLT3-ITD | 0.4 | Not Patented (Literature) |
| Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine Sulfonamides | Anticancer (various cell lines) | IC50 in µM range | Not Patented (Literature) |
Table 1: Comparative Performance Data of Related Heterocyclic Scaffolds
The potent activity of the pyrazolo[1,5-a]pyridine scaffold against RET kinase suggests that the structurally similar this compound core could also exhibit inhibitory activity against this or other clinically relevant kinases. The introduction of the tetrazole moiety may offer advantages in terms of selectivity or pharmacokinetic properties.
Signaling Pathways and Experimental Workflows
The development of kinase inhibitors targeting pathways like RET is a well-established paradigm in oncology. The following diagram illustrates a simplified RET signaling pathway and a typical experimental workflow for identifying and characterizing novel inhibitors.
Caption: Simplified RET signaling pathway.
Caption: Kinase inhibitor discovery workflow.
Experimental Protocols
To enable researchers to benchmark the performance of novel this compound derivatives, detailed methodologies for key assays are provided below.
RET Kinase Inhibition Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of the RET kinase. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human RET kinase domain
-
Biotinylated poly-Glu-Tyr (4:1) substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Test compounds (this compound derivatives and comparators)
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 50 nL of the compound dilutions to the assay plate.
-
Add 2.5 µL of a 2x RET kinase solution to each well.
-
Add 2.5 µL of a 2x substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of a detection mixture containing the europium-labeled antibody and SA-APC to stop the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a TR-FRET enabled plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to 615 nm and determine the IC50 values from the dose-response curves.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines that are dependent on the target kinase (e.g., RET-driven thyroid or lung cancer cell lines).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
If using an acidic isopropanol solution, remove the medium and add 100 µL of the solubilization solution. If using SDS/DMF, add 100 µL of the solubilization solution directly to the medium.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Conclusion
The this compound scaffold represents a compelling starting point for the discovery of novel therapeutics, particularly in the area of kinase inhibition. While direct patent coverage is currently sparse, the extensive patenting of the structurally related pyrazolo[1,5-a]pyridine scaffold provides a clear roadmap for development and highlights the potential for new intellectual property. The key to unlocking the value of this novel scaffold will be the demonstration of superior or differentiated performance in terms of potency, selectivity, or pharmacokinetic properties against established and emerging biological targets. The experimental protocols provided herein offer a framework for generating the necessary data to support such claims.
Safety Operating Guide
Safeguarding Laboratory Operations: Proper Disposal of Tetrazolo[1,5-a]pyridin-8-amine
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Tetrazolo[1,5-a]pyridin-8-amine, a nitrogen-rich heterocyclic compound. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment for all researchers, scientists, and drug development professionals. The following step-by-step guidance is designed to directly address operational questions regarding the safe handling and disposal of this chemical.
I. Understanding the Hazards
This compound contains a tetrazole ring, which is a high-nitrogen content functional group. Such compounds are known to be energetic and can be sensitive to heat, friction, or shock, potentially leading to explosive decomposition. The chemistry of tetrazolo[1,5-a]pyridines is further complicated by a potential equilibrium with the corresponding 2-azidopyridine isomer, which shares similar hazardous properties. Therefore, it is imperative to chemically convert the tetrazole moiety to a more stable functional group before disposal.
II. Personal Protective Equipment (PPE)
Before initiating any disposal procedures, all personnel must be equipped with the following personal protective equipment:
-
Safety glasses or goggles
-
Flame-retardant lab coat
-
Chemical-resistant gloves (nitrile or neoprene)
-
Closed-toe shoes
All handling of solid this compound and the subsequent disposal procedure must be conducted within a certified chemical fume hood.
III. Chemical Degradation Protocol: Catalytic Hydrogenation
The recommended method for the safe disposal of this compound is through catalytic hydrogenation. This process reduces the tetrazole ring to a stable amino group, significantly mitigating the explosive hazard.
Experimental Protocol:
-
Inert Atmosphere: In a chemical fume hood, set up a round-bottom flask equipped with a magnetic stir bar. The flask should be appropriately sized for the quantity of waste to be treated. Purge the flask with an inert gas (nitrogen or argon).
-
Solvent and Catalyst: To the flask, add methanol as a solvent. A typical concentration for the substrate is in the range of 0.1-0.5 M. Carefully add 10% palladium on carbon (Pd/C) catalyst. The catalyst loading should be approximately 5-10 mol% relative to the amount of this compound.
-
Substrate Addition: Under a continuous flow of inert gas, carefully add the this compound waste to the stirred suspension of the catalyst in methanol.
-
Hydrogenation: Securely seal the flask and connect it to a hydrogen gas source. The reaction can be performed under a hydrogen balloon atmosphere or in a dedicated hydrogenation apparatus.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the complete consumption of the starting material.
-
Catalyst Filtration: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium on carbon catalyst. Caution: The palladium catalyst on the celite may be pyrophoric. Do not allow it to dry completely. The filter cake should be quenched with water immediately after filtration and disposed of in a designated solid waste container.
-
Final Disposal: The resulting methanolic solution containing the reduced, non-hazardous product can now be disposed of as a standard chemical waste stream, in accordance with local and institutional regulations.
IV. Quantitative Data for Disposal Protocol
| Parameter | Recommended Value/Range | Notes |
| Substrate Concentration | 0.1 - 0.5 M in Methanol | |
| Catalyst | 10% Palladium on Carbon (Pd/C) | |
| Catalyst Loading | 5 - 10 mol% | Relative to this compound |
| Solvent | Methanol | |
| Hydrogen Source | H₂ gas (balloon or apparatus) | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | Varies (monitor by TLC or LC-MS) | Typically several hours to overnight |
V. Disposal Workflow
Personal protective equipment for handling Tetrazolo[1,5-a]pyridin-8-amine
This guide provides researchers, scientists, and drug development professionals with essential safety protocols, personal protective equipment (PPE) requirements, and operational plans for handling Tetrazolo[1,5-a]pyridin-8-amine. The primary hazards include its potential as an explosive, toxicity, and reactivity.[1][2]
Hazard Assessment
-
Explosive Potential: The tetrazole ring is an "explosophore," a functional group that makes a compound sensitive to detonation from shock, friction, or heat.[1][2] Heating may cause an explosion.[2]
-
Toxicity: Similar heterocyclic amines and azido compounds can be harmful if swallowed, cause serious skin and eye irritation, and may lead to respiratory irritation.
-
Reactivity: Azides can react with metals (like copper, lead, brass) and even metal spatulas to form highly shock-sensitive and explosive metal azides.[1] Contact with strong acids can form hydrazoic acid, which is both highly toxic and explosive.[1]
Personal Protective Equipment (PPE) Summary
Proper PPE is mandatory to minimize exposure and risk. The following table summarizes the required equipment for handling this compound.
| Protection Type | Required Equipment | Purpose & Justification |
| Engineering Controls | Certified Chemical Fume Hood | To prevent inhalation of dusts or vapors. Must have an average face velocity of 80-120 feet per minute. |
| Blast Shield | To protect the user from potential explosions or energetic decompositions, especially during heating or reactions. | |
| Eye & Face Protection | Chemical Splash Goggles (ANSI Z87.1 compliant) | To protect eyes from chemical splashes and flying particles. |
| Face Shield (worn over goggles) | Provides full-face protection from splashes and potential energetic events. | |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Protects against skin contact. Gloves must be inspected before use and changed immediately upon contamination.[3] |
| Recommended: Double Gloving | Provides an extra layer of protection against contamination during glove removal. | |
| Body Protection | Flame-Resistant (FR) Laboratory Coat | Must be fully buttoned to cover skin. FR properties offer protection from fire hazards.[3] |
| Closed-toe Shoes and Long Pants | To protect feet and legs from spills. | |
| Respiratory Protection | NIOSH-approved Respirator (if required) | Required only if engineering controls (fume hood) are insufficient to control exposure. Use must be approved by institutional safety personnel. |
Operational and Handling Plan
Adherence to a strict operational protocol is critical for safety.
1. Preparation & Designated Area:
-
Always handle this compound in a designated area within a certified chemical fume hood.[3]
-
Place a blast shield between the user and the apparatus.[4]
-
Ensure an emergency eyewash station and safety shower are accessible.
-
Remove all sources of ignition (e.g., hot plates with exposed elements, Bunsen burners) from the immediate area.[3]
-
Use only non-sparking tools and equipment.[3]
-
Avoid using glassware with ground glass joints when possible to minimize friction.[4]
2. Handling Protocol (Weighing & Transfer):
-
Use non-metal tools: Never use a metal spatula for weighing or transfer to avoid the formation of explosive metal azides.[1] Use plastic or ceramic spatulas.[4]
-
Work with minimal quantities: Only handle the minimum amount of material necessary for the experiment.
-
Avoid dust formation: Handle the solid material carefully to prevent creating airborne dust.[3]
-
Prevent concentration: Avoid concentrating solutions of the compound unless absolutely necessary and with extreme caution.
-
Incompatible Materials: Keep away from strong acids, metals, and halogenated solvents.[1]
3. Storage:
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Store away from incompatible materials, such as acids.[1][3]
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area with soap and plenty of water and consult a doctor.[3]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[3] If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
-
Ingestion: Rinse mouth with water.[3] Do not induce vomiting. Call a poison control center or doctor immediately.[3]
-
Spill: Evacuate the area.[3] Wearing full PPE, cover the spill with an inert absorbent material. Carefully collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[3]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials (e.g., gloves, weighing paper, residual compound) in a designated, clearly labeled, and sealed hazardous waste container.[3]
-
Container Management: Do not allow waste to accumulate. Keep waste containers closed.
-
Professional Disposal: The material must be disposed of by a licensed chemical destruction plant or via controlled incineration with flue gas scrubbing.[3] Do not discharge to sewer systems.[3] The waste must be handed over to a professional hazardous waste treatment company.[5]
Safe Handling Workflow
Caption: Logical workflow for safely handling potentially energetic compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
